Bambuterol-d9hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARATORRVNNQM-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bambuterol-d9 hydrochloride physical and chemical properties.
An In-Depth Technical Guide to the Physical and Chemical Properties of Bambuterol-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bambuterol-d9 hydrochloride is a deuterated analogue of Bambuterol hydrochloride, a long-acting β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a prodrug, it is slowly metabolized in the body to its active form, terbutaline.[3][4][5] The deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the known physical and chemical properties of Bambuterol-d9 hydrochloride, outlines general experimental protocols for their determination, and illustrates its mechanism of action through a detailed signaling pathway.
Physical and Chemical Properties
The physical and chemical properties of Bambuterol-d9 hydrochloride are crucial for its formulation, delivery, and analytical characterization. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N,N-Dimethylcarbamic Acid 3-[[(Dimethylamino)carbonyl]oxy]- 5-[2-[(1,1-dimethylethyl-d9)amino]-1-hydroxyethyl]phenyl Ester Hydrochloride | |
| Synonyms | (±)-Bambuterol-d9 hydrochloride, KWD-2183-d9 hydrochloride | |
| CAS Number | 1794810-59-5 | |
| Molecular Formula | C18H21D9ClN3O5 | |
| Molecular Weight | 412.96 g/mol | |
| Appearance | White to off-white solid, powder, or crystal | |
| Melting Point | 222-225 °C | |
| Solubility | Soluble in water (33 mg/mL), Soluble in PBS (pH 7.2) (10 mg/mL) | |
| Storage Conditions | 2-8°C, sealed, away from moisture | |
| Purity | ≥98.0% | |
| Isotopic Enrichment | 98.2% |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of Bambuterol-d9 hydrochloride is added to a vial containing a solvent of interest (e.g., water, phosphate-buffered saline).
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered to remove undissolved solid.
-
Quantification: The concentration of the dissolved Bambuterol-d9 hydrochloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Partition Coefficient (Log P) Determination
The octanol-water partition coefficient is a measure of a compound's lipophilicity.
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of Bambuterol-d9 hydrochloride is dissolved in the aqueous phase, and then the octanol phase is added.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the phases to separate completely.
-
Analysis: The concentration of the analyte in each phase is measured, typically by HPLC. The partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action
Bambuterol is a prodrug of terbutaline, a selective beta-2 adrenergic receptor agonist. Its therapeutic effect is derived from the action of terbutaline on the beta-2 adrenergic receptors in the smooth muscle cells of the respiratory tract.
Upon administration, Bambuterol is slowly metabolized, primarily by butyrylcholinesterase in the liver, to its active form, terbutaline. Terbutaline then binds to beta-2 adrenergic receptors, initiating a signaling cascade. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins within the smooth muscle cells, which results in the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium levels. This cascade of events leads to the relaxation of the airway smooth muscles, resulting in bronchodilation and easier breathing.
Caption: Signaling pathway of Bambuterol leading to bronchodilation.
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a pharmaceutical compound like Bambuterol-d9 hydrochloride.
Caption: General workflow for determining physicochemical properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 4. Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Bambuterol-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Bambuterol-d9 hydrochloride, a deuterated isotopologue of the long-acting β₂-adrenergic agonist, Bambuterol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.
Introduction
Bambuterol is a prodrug of the well-established bronchodilator, terbutaline. Following administration, it is gradually hydrolyzed by butyrylcholinesterase and metabolized through oxidative pathways to release the active therapeutic agent. The use of deuterium-labeled compounds, such as Bambuterol-d9 hydrochloride, is crucial in pharmaceutical research, particularly in mass spectrometry-based bioanalytical assays where it serves as an ideal internal standard for the accurate quantification of the parent drug and its metabolites in biological matrices. The nine deuterium atoms on the tert-butyl group provide a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Synthesis of Bambuterol-d9 Hydrochloride
The synthesis of Bambuterol-d9 hydrochloride is a multi-step process that begins with the commercially available starting material, 1-(3,5-dihydroxyphenyl)ethanone. The key strategic element in the synthesis of the deuterated analog is the introduction of the deuterium-labeled tert-butyl group via tert-butylamine-d9.
Synthetic Workflow
The overall synthetic workflow can be visualized as a three-stage process: 1) Protection of the phenolic hydroxyl groups and introduction of a leaving group, 2) Introduction of the deuterated side chain, and 3) Reduction and salt formation.
Bambuterol-d9 hydrochloride CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on Bambuterol-d9 hydrochloride, a deuterated isotopologue of Bambuterol hydrochloride. The inclusion of nine deuterium atoms offers a stable, heavy-isotope labeled version of the parent compound, making it an invaluable tool in specific analytical applications within drug development and clinical research. Its primary utility is as an internal standard for the quantification of Bambuterol in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Core Chemical and Physical Data
The fundamental properties of Bambuterol-d9 hydrochloride are summarized below. This data is critical for accurate measurement and preparation of standards in a laboratory setting.
| Parameter | Value | Reference |
| CAS Number | 1794810-59-5 | [1][2] |
| Molecular Formula | C18H21D9ClN3O5 | [1] |
| Molecular Weight | 412.96 g/mol | [1][2] |
| Synonyms | N,N-Dimethylcarbamic Acid 3-[[(Dimethylamino)carbonyl]oxy]- 5-[2-[(1,1-dimethylethyl-d9)amino]-1-hydroxyethyl]phenyl Ester Hydrochloride |
Application in Quantitative Bioanalysis
Bambuterol-d9 hydrochloride is intended for use as an internal standard in analytical methodologies, most commonly in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. In such workflows, a known quantity of the deuterated standard is spiked into biological samples (e.g., plasma, urine) prior to extraction and analysis.
Because Bambuterol-d9 hydrochloride is chemically identical to the non-labeled Bambuterol, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous or administered Bambuterol. This allows for precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal corrects for variability during sample preparation and analysis.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like Bambuterol-d9 hydrochloride.
General Experimental Protocol
While specific parameters must be optimized for the instrument and matrix, the following provides a general protocol for the use of Bambuterol-d9 hydrochloride as an internal standard for the quantification of Bambuterol in human plasma.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Bambuterol hydrochloride (the analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of Bambuterol-d9 hydrochloride (the internal standard) in methanol.
-
From these, prepare working solutions at appropriate concentrations through serial dilutions.
-
-
Preparation of Calibration Curve Standards and Quality Controls:
-
Spike blank human plasma with the Bambuterol working solution to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation:
-
To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 25 µL of the Bambuterol-d9 hydrochloride working solution (e.g., at 500 ng/mL). Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex for 2 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto an appropriate C18 analytical column.
-
Perform chromatographic separation using a gradient elution program.
-
Detect the analyte and internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both Bambuterol and Bambuterol-d9 hydrochloride should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Bambuterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Pharmacokinetics and Metabolism of Bambuterol-d9 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol is a long-acting beta-adrenoceptor agonist utilized in the management of asthma. It functions as a prodrug, being converted in the body to its active metabolite, terbutaline. Bambuterol-d9 hydrochloride is the deuterated analogue of bambuterol hydrochloride. Deuterated compounds are frequently employed as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the non-deuterated drug in biological matrices. While specific pharmacokinetic and metabolism studies on Bambuterol-d9 hydrochloride are not extensively available in public literature, its pharmacological behavior is anticipated to be nearly identical to that of bambuterol hydrochloride. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of bambuterol, with the understanding that it serves as a close surrogate for its deuterated form.
Pharmacokinetics
Bambuterol is administered orally and is characterized by its slow absorption and gradual conversion to terbutaline, which results in a prolonged therapeutic effect suitable for once-daily dosing[1][2].
Absorption and Bioavailability
Following oral administration, bambuterol is absorbed from the gastrointestinal tract[3][4][5]. The absorption process is prolonged, which contributes to the sustained plasma concentrations of the active metabolite, terbutaline.
The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2%. After intravenous administration of bambuterol, the bioavailability of the generated terbutaline is 36%.
Distribution
Both bambuterol and its active metabolite terbutaline have a volume of distribution (Vss) of approximately 1.6 L/kg body weight. Animal studies have indicated a high distribution of bambuterol to the lungs, with negligible distribution to skeletal muscle, the myocardium, and the brain. This preferential distribution to the lungs may contribute to its therapeutic efficacy with reduced systemic side effects.
Metabolism
Bambuterol is extensively metabolized to its active form, terbutaline, through two primary pathways: hydrolysis and oxidation.
-
Hydrolysis: The main metabolic pathway is hydrolysis of the bis-N,N-dimethylcarbamate groups, a reaction primarily catalyzed by plasma cholinesterase (butyrylcholinesterase). This process occurs throughout the body, including in the liver and lungs. Bambuterol itself is a potent inhibitor of plasma cholinesterase, which leads to a partial inhibition of its own metabolism.
-
Oxidative Metabolism: Bambuterol also undergoes oxidative metabolism, primarily in the liver. This creates intermediate metabolites that can then be hydrolyzed to form terbutaline. Some of these intermediates are chemically unstable and may spontaneously decompose to terbutaline after uptake into the lungs.
Excretion
Bambuterol and its metabolites, including terbutaline, are primarily excreted by the kidneys. After intravenous administration, the renal clearances of bambuterol and terbutaline are similar, at about 140 ml/min. However, following oral administration of bambuterol, the renal clearance of the generated terbutaline decreases to approximately 120 ml/min.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for bambuterol and the terbutaline generated from it.
Table 1: Pharmacokinetic Parameters of Bambuterol
| Parameter | Route of Administration | Value | Reference |
| Terminal Half-Life (t½) | Intravenous | 2.6 hours | |
| Oral | 12 hours | ||
| Oral (Plasma) | ~13 hours | ||
| Total Clearance | Intravenous | 1.25 L/min | |
| Renal Clearance | Intravenous | ~140 ml/min | |
| Volume of Distribution (Vss) | Intravenous | 1.6 L/kg | |
| Time to Peak Plasma Concentration (tmax) | Oral | 1.4 - 1.8 hours |
Table 2: Pharmacokinetic Parameters of Terbutaline Generated from Bambuterol
| Parameter | Route of Administration (of Bambuterol) | Value | Reference |
| Mean Residence Time | Oral | 34 hours | |
| Bioavailability | Oral | 10.2% (6.1-13.2) | |
| Intravenous | 36% (28-46) | ||
| Renal Clearance | Oral | ~120 ml/min | |
| Time to Peak Plasma Concentration (tmax) | Oral | 3.9 - 6.8 hours | |
| Plasma Half-Life | Oral | ~22 hours |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of bambuterol typically involve the following steps. The use of Bambuterol-d9 hydrochloride would be as an internal standard in the analytical phase.
Study Design
A common study design is a crossover trial where healthy subjects or patients with asthma receive single and/or repeated doses of bambuterol, often comparing intravenous and oral routes of administration.
Dosing and Sample Collection
-
Administration: Bambuterol hydrochloride is administered as an aqueous solution or in tablet form.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine Collection: Urine is collected over specified intervals to determine the renal clearance of bambuterol and terbutaline.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous determination of bambuterol and terbutaline in plasma and urine.
-
Sample Preparation: Plasma or urine samples are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove interfering substances. Bambuterol-d9 hydrochloride would be added to the samples at the beginning of this process as an internal standard.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A gradient mobile phase of acetonitrile and water with a modifier like formic acid is used to separate bambuterol, terbutaline, and the internal standard.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analytes are detected using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for bambuterol, terbutaline, and Bambuterol-d9.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Metabolic Pathway of Bambuterol
Caption: Metabolic conversion of Bambuterol to Terbutaline.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a Bambuterol pharmacokinetic study.
References
- 1. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of bambuterol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Bambuterol-d9 Hydrochloride: A Prodrug Approach for Sustained Terbutaline Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol, a long-acting beta-adrenoceptor agonist (LABA), serves as a prodrug for the active bronchodilator, terbutaline.[1][2] This technical guide delves into the core aspects of Bambuterol-d9 hydrochloride, a deuterated isotopologue of bambuterol, focusing on its mechanism as a prodrug of terbutaline. Bambuterol is designed as a bis-N,N-dimethylcarbamate of terbutaline, a chemical modification that confers unique pharmacokinetic properties, allowing for once-daily oral administration in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] The presence of deuterium in Bambuterol-d9 hydrochloride makes it a valuable tool in pharmacokinetic studies, enabling precise quantification and differentiation from its non-deuterated counterpart and its metabolites.
Biotransformation of Bambuterol to Terbutaline
The conversion of bambuterol to its active metabolite, terbutaline, is a multi-step process involving both hydrolysis and oxidation. This slow biotransformation is key to its prolonged duration of action.
Enzymatic Hydrolysis
The primary pathway for the activation of bambuterol is through enzymatic hydrolysis, predominantly catalyzed by butyrylcholinesterase (BChE) found in plasma and various tissues, including the lungs. This enzymatic action cleaves the carbamate groups, releasing the active terbutaline. Bambuterol itself is a potent and selective inhibitor of BChE.
Oxidative Metabolism
In addition to hydrolysis, bambuterol undergoes oxidative metabolism in the liver, mediated by cytochrome P-450-dependent oxidases. This process leads to the formation of intermediate metabolites which can then be hydrolyzed to terbutaline. This oxidative pathway contributes to the complex biotransformation and sustained release of the active compound.
Pharmacokinetics
The pharmacokinetic profile of bambuterol is characterized by its slow absorption and conversion to terbutaline, resulting in a flat plasma concentration-time profile for the active metabolite and allowing for once-daily dosing.
Table 1: Pharmacokinetic Parameters of Bambuterol and Terbutaline Following Intravenous Administration of Bambuterol in Healthy Subjects
| Parameter | Bambuterol | Terbutaline |
| Total Clearance (L/min) | 1.25 | 0.23 |
| Renal Clearance (mL/min) | ~140 | ~140 |
| Volume of Distribution (Vss, L/kg) | 1.6 | 1.6 |
| Terminal Half-life (h) | 2.6 | - |
| Source: |
Table 2: Pharmacokinetic Parameters of Bambuterol and Terbutaline Following Oral Administration of Bambuterol in Healthy Subjects
| Parameter | Bambuterol | Terbutaline (generated) |
| Terminal Half-life (h) | 12 (absorption rate-limiting) | 22 |
| Time to Peak Plasma Concentration (Tmax, h) | 1.4 - 1.8 | 3.9 - 6.8 |
| Bioavailability of Terbutaline (%) | - | 10.2 |
| Mean Residence Time (h) | - | 34 |
| Source: |
Experimental Protocols
Determination of Bambuterol and Terbutaline in Plasma
A common method for the simultaneous quantification of bambuterol and its metabolite terbutaline in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Preparation: Plasma samples are collected, and a cholinesterase inhibitor (e.g., neostigmine metilsulfate) is immediately added to prevent ex vivo hydrolysis of bambuterol.
-
Extraction: Analytes are extracted from the plasma using liquid-liquid extraction with a solvent such as ethyl acetate.
-
Chromatographic Separation: The extracted analytes are separated on a C18 or a chiral column (for enantiomer separation) using a mobile phase gradient, for instance, a mixture of methanol and an aqueous buffer like ammonium acetate.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode.
In Vitro Cholinesterase Inhibition Assay
The inhibitory potency of bambuterol on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) can be determined using an in vitro enzymatic assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: Solutions of human BChE and AChE are prepared. Butyrylthiocholine is used as a substrate for BChE, and acetylthiocholine for AChE.
-
Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of bambuterol.
-
Enzymatic Reaction: The substrate is added to initiate the reaction, and the rate of hydrolysis is measured, often spectrophotometrically by detecting the product of the reaction with Ellman's reagent.
-
IC50 Determination: The concentration of bambuterol that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Table 3: Inhibitory Potency of Bambuterol on Human Cholinesterases
| Enzyme | Substrate | IC50 (M) |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 1.7 x 10⁻⁸ |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 4.1 x 10⁻⁵ |
| Source: |
Visualizations
Metabolic Pathway of Bambuterol
References
- 1. Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline, in young and elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of human, mouse, and horse cholinesterases by bambuterol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Bambuterol-d9 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on Bambuterol, a long-acting beta-2 adrenoceptor agonist prodrug. The focus is on the core pharmacological and metabolic characteristics of the molecule, with particular attention to its interaction with butyrylcholinesterase, its metabolic fate in hepatic models, and the functional consequences of its active metabolite, terbutaline, on the beta-2 adrenergic receptor. While this guide centers on Bambuterol hydrochloride, the deuterated form, Bambuterol-d9 hydrochloride, serves as an essential internal standard for precise quantification in mass spectrometry-based bioanalytical methods, ensuring the accuracy of pharmacokinetic and metabolic data.
Butyrylcholinesterase (BChE) Inhibition
Bambuterol is a potent and selective inhibitor of butyrylcholinesterase (BChE), the primary enzyme responsible for its hydrolysis to the active metabolite, terbutaline. This inhibitory action contributes to the prolonged duration of action of the drug.
Quantitative Data: BChE Inhibition Kinetics
| Parameter | Value | Species | Reference |
| IC50 | 3 x 10⁻⁹ M | Human | [1][2] |
| IC50 (AChE) | 3 x 10⁻⁵ M | Human | [1] |
| kI (carbamylation rate constant for MTR-3, a Bambuterol analogue) | Not specified for Bambuterol directly, but a linear relationship between inhibitor concentration and kobs was observed for the analogue. | Equine | [3] |
| k3 (decarbamylation rate constant for MTR-3, a Bambuterol analogue) | (0.0093 ± 0.0010) × h⁻¹ | Equine | [3] |
Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay (Modified Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
Recombinant human Butyrylcholinesterase (BChE)
-
Bambuterol hydrochloride or Bambuterol-d9 hydrochloride
-
Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of Bambuterol hydrochloride in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer.
-
In a 96-well plate, add aliquots of the different Bambuterol concentrations.
-
Add a solution of BChE (e.g., 0.1 U/mL in phosphate buffer) to each well containing the inhibitor and pre-incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
To initiate the reaction, add a solution containing the substrate BTCh (e.g., 2.5 mM) and the chromogen DTNB (e.g., 3.4 mM) to each well.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader. The rate of the reaction is proportional to the BChE activity.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Bambuterol to the rate in the absence of the inhibitor (control).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization: Butyrylcholinesterase Inhibition Workflow
Caption: Workflow for the in vitro butyrylcholinesterase inhibition assay.
In Vitro Metabolism
Bambuterol is a prodrug that undergoes metabolic activation to form its active metabolite, terbutaline. This process is primarily mediated by esterases and oxidative enzymes in the liver.
Quantitative Data: In Vitro Metabolism
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of Bambuterol.
Materials:
-
Human liver microsomes (HLM)
-
Bambuterol hydrochloride or Bambuterol-d9 hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Bambuterol in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.5 mg/mL) and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Bambuterol to the pre-incubated microsome solution. The final concentration of Bambuterol should be within a relevant range (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound (Bambuterol) and the formation of metabolites (e.g., terbutaline) using a validated LC-MS/MS method. Bambuterol-d9 hydrochloride would be used as an internal standard during this analysis.
-
The metabolic stability can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualization: In Vitro Metabolism Workflow
References
An In-depth Technical Guide to the Exploratory Research of Bambuterol-d9 Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bambuterol, a long-acting β2-adrenergic agonist, is a prodrug of terbutaline used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its metabolic activation and clearance are well-documented, primarily involving hydrolysis by butyrylcholinesterase and oxidation by cytochrome P450 (CYP) enzymes. The introduction of deuterium atoms at specific molecular positions, such as in Bambuterol-d9 hydrochloride, presents a strategic approach to favorably alter the drug's pharmacokinetic profile by leveraging the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the known metabolic pathways of bambuterol and presents a hypothesized metabolic scheme for Bambuterol-d9 hydrochloride. Detailed experimental protocols for the elucidation of its metabolites are provided, alongside structured quantitative data from existing literature on bambuterol. This document serves as a foundational resource for researchers embarking on the exploratory metabolic studies of this deuterated compound.
Introduction
Bambuterol hydrochloride is a carbamate prodrug designed for the sustained release of its active metabolite, terbutaline.[1][2][3] The metabolic conversion is a two-pronged process involving both hydrolysis and oxidation.[4][5] Butyrylcholinesterase plays a major role in the hydrolytic conversion to terbutaline. Concurrently, oxidative metabolism, primarily mediated by cytochrome P450 enzymes, occurs, particularly at the N,N-dimethylcarbamate and tert-butyl moieties.
Deuteration of drug molecules, or the replacement of hydrogen with its heavier isotope deuterium, is a recognized strategy in drug development to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions, particularly those involving CYP-mediated oxidation. Bambuterol-d9 hydrochloride, with deuterium atoms likely incorporated into the metabolically susceptible tert-butyl group, is expected to exhibit an altered metabolic profile compared to its non-deuterated counterpart. A reduction in the rate of oxidative metabolism could potentially lead to a longer half-life, increased bioavailability of the parent drug, and a modified metabolite profile.
This guide outlines the established metabolic pathways of bambuterol and proposes the anticipated metabolic fate of Bambuterol-d9 hydrochloride. It further provides detailed experimental workflows for researchers to systematically investigate and characterize the metabolites of this deuterated analog.
Known Metabolism of Bambuterol
The biotransformation of bambuterol is complex, involving multiple enzymatic pathways that ultimately lead to the formation of the active drug, terbutaline, and other metabolites. The primary metabolic routes are hydrolysis and oxidation.
Hydrolytic Pathway
The main hydrolytic pathway is catalyzed by butyrylcholinesterase, which cleaves the carbamate esters to yield terbutaline. This conversion is relatively slow, contributing to the long duration of action of bambuterol.
Oxidative Pathway
Oxidative metabolism of bambuterol is primarily carried out by hepatic CYP enzymes. Studies with rat liver microsomes have identified several oxidative metabolites. These include:
-
Hydroxylated Bambuterol: Oxidation on the aromatic ring or other positions.
-
Demethylated Metabolites: Removal of one or both methyl groups from the carbamate moieties.
-
Oxidation of the tert-butyl group: This can lead to the formation of hydroxylated and further oxidized metabolites.
Some of these oxidative metabolites are chemically unstable and can spontaneously decompose to terbutaline.
Hypothesized Metabolism of Bambuterol-d9 Hydrochloride
The nine deuterium atoms in Bambuterol-d9 hydrochloride are presumed to be located on the tert-butyl group, a known site of oxidative metabolism. Based on the principles of the kinetic isotope effect, the C-D bonds in the tert-butyl-d9 group will be more resistant to CYP-mediated oxidation than the C-H bonds in the non-deuterated molecule.
This leads to the following hypotheses:
-
Reduced Formation of tert-butyl Hydroxylated Metabolites: The rate of formation of metabolites resulting from the oxidation of the tert-butyl group is expected to be significantly reduced.
-
Metabolic Shifting: With the tert-butyl oxidation pathway slowed, metabolism may be shunted towards other pathways, potentially increasing the formation of N-demethylated or ring-hydroxylated metabolites.
-
Increased Parent Drug Exposure: A slower overall rate of oxidative metabolism could lead to a longer half-life and increased plasma concentrations of Bambuterol-d9.
-
Unaltered Hydrolytic Conversion: The hydrolytic cleavage of the carbamate esters by butyrylcholinesterase is not expected to be directly affected by deuteration at the tert-butyl group.
The following diagram illustrates the known metabolic pathways of Bambuterol and the hypothesized impact of deuteration in Bambuterol-d9.
Caption: Known and hypothesized metabolic pathways of Bambuterol and Bambuterol-d9.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for bambuterol and its active metabolite, terbutaline, from studies in healthy adult subjects.
Table 1: Pharmacokinetic Parameters of Bambuterol Following Intravenous and Oral Administration
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Total Clearance | 1.25 L/min | - | |
| Renal Clearance | ~140 mL/min | ~140 mL/min | |
| Volume of Distribution (Vss) | 1.6 L/kg | - | |
| Terminal Half-life | 2.6 h | 12 h | |
| Bioavailability of Terbutaline | 36% (28-46%) | 10.2% (6.1-13.2%) |
Table 2: Pharmacokinetic Parameters of Terbutaline Following Administration of Bambuterol or Terbutaline
| Parameter | Terbutaline from Oral Bambuterol | Intravenous Terbutaline | Reference |
| Mean Residence Time | 34 h | 8.0 h | |
| Peak Plasma Concentration (Tmax) | 3.9 - 6.8 h | - | |
| Apparent Plasma Clearance (Younger Adults) | 2.32 ± 1.26 L/hr/kg | - | |
| Apparent Plasma Clearance (Older Adults) | 1.22 ± 0.33 L/hr/kg | - |
Experimental Protocols
To elucidate the metabolic profile of Bambuterol-d9 hydrochloride, a series of in vitro and in vivo experiments are proposed.
In Vitro Metabolic Stability and Metabolite Identification
This protocol aims to determine the metabolic stability of Bambuterol-d9 and identify its primary metabolites using human liver microsomes.
Caption: Workflow for in vitro metabolism studies of Bambuterol-d9.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Bambuterol-d9 hydrochloride in a suitable solvent (e.g., methanol or DMSO).
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a fresh NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Bambuterol-d9 (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the depletion of the parent drug using multiple reaction monitoring (MRM). Conduct full scan and product ion scan experiments to identify potential metabolites.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Bambuterol-d9 from the rate of parent drug depletion.
-
Identify potential metabolites by comparing the full scan mass spectra of samples from different time points and looking for new peaks with expected mass shifts (e.g., +16 for hydroxylation, -14 for N-demethylation).
-
Confirm the structure of potential metabolites by analyzing their MS/MS fragmentation patterns.
-
In Vivo Metabolite Profiling in Animal Models
This protocol describes a study to identify the metabolites of Bambuterol-d9 in the plasma and urine of a suitable animal model (e.g., rats).
Methodology:
-
Animal Dosing and Sample Collection:
-
Administer a single oral dose of Bambuterol-d9 hydrochloride to a group of rats.
-
Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Process the blood to obtain plasma.
-
House the rats in metabolic cages to collect urine over a 24 or 48-hour period.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge and collect the supernatant.
-
Urine: For the identification of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be included. Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and clean up the samples.
-
-
LC-MS/MS Analysis:
-
Analyze the processed plasma and urine samples using a high-resolution LC-MS/MS system.
-
Employ similar chromatographic and mass spectrometric conditions as described for the in vitro studies, with adjustments as necessary for the different matrices.
-
-
Metabolite Identification:
-
Use metabolite identification software to screen the data for potential metabolites based on expected biotransformations.
-
Compare the metabolite profiles between the in vitro and in vivo samples.
-
Conclusion
The study of Bambuterol-d9 hydrochloride's metabolites is a critical step in understanding the potential benefits of deuteration on its pharmacokinetic profile. This technical guide provides a solid foundation for such exploratory research by summarizing the known metabolism of bambuterol, proposing a scientifically grounded hypothesis for the metabolic fate of its deuterated analog, and offering detailed experimental protocols for its investigation. The provided quantitative data and visualizations serve as valuable references for researchers in the field of drug metabolism and development. The successful execution of the outlined experiments will provide crucial insights into the disposition of Bambuterol-d9 and inform its further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Bambuterol-d9 Hydrochloride in Advancing Beta-Adrenoceptor Agonist Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Bambuterol-d9 hydrochloride and its application in the research of beta-adrenoceptor agonists. Bambuterol, a prodrug of the well-characterized β2-adrenergic receptor agonist terbutaline, offers a unique pharmacological profile due to its prolonged duration of action. The deuterated form, Bambuterol-d9 hydrochloride, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This guide details its mechanism of action, presents key quantitative data, and provides comprehensive experimental protocols for its characterization. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its utility in drug discovery and development.
Introduction to Bambuterol and Beta-2 Adrenergic Receptor Agonism
Bambuterol is a long-acting beta-2 adrenoceptor agonist (LABA) used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It functions as a prodrug, being pharmacologically inactive until it is metabolized in the body to its active form, terbutaline.[1][3] Terbutaline then selectively binds to and activates beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1] This activation initiates a signaling cascade that leads to bronchodilation, making breathing easier.
The use of a deuterated analog, Bambuterol-d9 hydrochloride, is particularly advantageous in research settings. The substitution of hydrogen atoms with deuterium, a stable isotope, creates a molecule with a slightly higher mass. This isotopic labeling does not typically alter the pharmacological activity of the compound but allows for its use as an internal standard in quantitative bioanalysis, such as mass spectrometry-based assays. This is crucial for accurately determining the concentration of Bambuterol and its metabolites in biological samples during pharmacokinetic and drug metabolism studies. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect), making deuterated compounds useful for investigating metabolic pathways.
Mechanism of Action and Signaling Pathway
Bambuterol is absorbed from the gastrointestinal tract and is slowly metabolized via hydrolysis by butyrylcholinesterase and oxidation to its active metabolite, terbutaline. Terbutaline is a potent and selective beta-2 adrenergic receptor agonist.
The activation of the beta-2 adrenergic receptor by terbutaline initiates a well-defined signaling pathway:
-
Receptor Binding and G-Protein Activation: Terbutaline binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates several target proteins within the airway smooth muscle cells. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.
References
- 1. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Bambuterol-d9 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bambuterol-d9 hydrochloride. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the solubility data of the non-deuterated Bambuterol hydrochloride as a close surrogate. This information is crucial for researchers and professionals involved in the formulation, development, and in vitro/in vivo testing of this compound.
Core Data Summary
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available solubility data for Bambuterol hydrochloride in various common laboratory solvents.
Disclaimer: The following data pertains to Bambuterol hydrochloride. While the deuteration in Bambuterol-d9 hydrochloride is not expected to dramatically alter its fundamental solubility, these values should be considered an approximation. Empirical determination of solubility for Bambuterol-d9 hydrochloride is recommended for precise applications.
| Solvent System | Reported Solubility | Method |
| Water | ~33 mg/mL[1] | Not Specified |
| Water | 2.4 mg/mL (5.94 mM)[2] | Requires sonication |
| Methanol | Soluble[3] | Qualitative |
| Ethanol | Soluble[3] | Qualitative |
| Chloroform | Soluble[3] | Qualitative |
| Dimethyl Sulfoxide (DMSO) | 120 mg/mL (297.10 mM) | Requires sonication |
| Deuterium Oxide (D₂O) | Soluble | ¹H-NMR study |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug development and the required throughput.
Kinetic Solubility Assay
This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).
Principle: A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The mixture is incubated for a short period, and any precipitate formed is removed by filtration or centrifugation. The concentration of the compound in the resulting supernatant is then determined, typically by UV-Vis spectroscopy or LC-MS.
Generalized Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Bambuterol-d9 hydrochloride in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Separation of Precipitate: The plate is centrifuged at high speed to pellet any precipitate, or the contents are filtered through a filter plate.
-
Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with the solid form of the compound.
Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is measured.
Generalized Protocol:
-
Sample Preparation: Add an excess amount of solid Bambuterol-d9 hydrochloride to a vial containing a known volume of the test solvent (e.g., water, buffer).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.
-
pH Measurement: For buffered solutions, the pH of the saturated solution should be measured and reported.
-
Quantification: The concentration of Bambuterol-d9 hydrochloride in the clear supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard curve.
Visualizing Key Processes
To further aid in the understanding of Bambuterol's mechanism and the experimental procedures, the following diagrams have been generated.
Workflow for Solubility Determination
Bambuterol is a prodrug that is metabolized in the body to its active form, terbutaline. Terbutaline then acts as a selective beta-2 adrenergic receptor agonist, leading to bronchodilation.
Bambuterol Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for the Use of Bambuterol-d9 Hydrochloride as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the utilization of Bambuterol-d9 hydrochloride as an internal standard in the quantitative analysis of bambuterol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Introduction
Bambuterol is a long-acting beta-adrenoceptor agonist used in the treatment of asthma. Accurate quantification of bambuterol in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Bambuterol-d9 hydrochloride, is the gold standard for quantitative bioanalysis by mass spectrometry.[1] It offers significant advantages in terms of accuracy and precision by compensating for variability during sample preparation and analysis.[1]
Principle of the Method
The method involves the addition of a known amount of Bambuterol-d9 hydrochloride to the biological sample prior to sample preparation. Both the analyte (bambuterol) and the internal standard (Bambuterol-d9 hydrochloride) are extracted, and subjected to chromatographic separation and mass spectrometric detection. Since Bambuterol-d9 hydrochloride is chemically identical to bambuterol but has a different mass, it co-elutes with bambuterol and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio is independent of variations in sample recovery and matrix effects.
Advantages of Using Bambuterol-d9 Hydrochloride
-
Improved Accuracy and Precision: Compensates for variations in sample extraction, handling, and instrument response.
-
Correction for Matrix Effects: Co-elution with the analyte allows for the normalization of signal suppression or enhancement caused by the sample matrix.
-
Enhanced Method Robustness: Leads to more reliable and reproducible results, which is critical in regulated bioanalysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of bambuterol from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
Bambuterol-d9 hydrochloride internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Bambuterol-d9 hydrochloride internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner extraction compared to protein precipitation and is suitable for complex matrices.
Materials:
-
Biological matrix (e.g., human plasma or urine)
-
Bambuterol-d9 hydrochloride internal standard working solution (e.g., 100 ng/mL in methanol)
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide solution (5%)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma or urine sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the Bambuterol-d9 hydrochloride internal standard working solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The following table provides the proposed MRM transitions for bambuterol and Bambuterol-d9 hydrochloride. The transitions for Bambuterol-d9 hydrochloride are theoretical and should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Bambuterol | 368.2 | 311.2 | 100 | 30 | 15 |
| Bambuterol | 368.2 | 86.1 | 100 | 30 | 25 |
| Bambuterol-d9 | 377.3 | 311.2 | 100 | 30 | 15 |
| Bambuterol-d9 | 377.3 | 95.1 | 100 | 30 | 25 |
Note: The d9-label is on the tert-butyl group. The fragmentation leading to the 311.2 product ion involves the loss of the tert-butylamino group, which would be deuterated in the internal standard. However, the most common fragmentation often involves the neutral loss of the deuterated tert-butyl group, leading to the same product ion as the unlabeled compound. The second product ion (95.1) for the d9 variant corresponds to the deuterated tert-butylamino fragment.
Data Presentation
Table 1: Method Validation Parameters for Bambuterol Analysis in Human Plasma
| Parameter | Bambuterol |
| Linearity Range | 0.05 - 4.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 7% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% bias) | < 8% |
| Extraction Recovery | > 85% |
Data compiled from literature for similar methods.[2][3]
Visualizations
Caption: General experimental workflow for the quantification of bambuterol.
Caption: Ratiometric approach for accurate quantification.
References
- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Bambuterol-d9 Hydrochloride using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol is a long-acting β2 adrenergic receptor agonist used as a prodrug of terbutaline for the treatment of asthma. Accurate and sensitive quantification of bambuterol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bambuterol, utilizing its deuterated internal standard, Bambuterol-d9 hydrochloride, to ensure high accuracy and precision. The method is suitable for high-throughput analysis in drug development and clinical research settings.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of bambuterol from human plasma.
Materials:
-
Human plasma samples
-
Bambuterol-d9 hydrochloride internal standard (IS) working solution
-
Ethyl acetate (HPLC grade)
-
Neostigmine metilsulfate (cholinesterase inhibitor)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
5 mM Ammonium acetate solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice. To prevent the biotransformation of bambuterol, it is recommended to add a cholinesterase inhibitor like neostigmine metilsulfate to the plasma samples immediately after collection.[1]
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the Bambuterol-d9 hydrochloride internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol and water containing 5 mM ammonium acetate).
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.
-
Examples of suitable instruments include an API 4000 or a Xevo TQ-S tandem mass spectrometer.[1][2]
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.[1] For chiral analysis, a specialized column such as an Astec Chirobiotic T column can be employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with an additive like 5 mM ammonium acetate or 0.005% formic acid is effective.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Run Time: A short analytical runtime of around 6.0 minutes per sample allows for high-throughput analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of bambuterol and its internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of bambuterol and Bambuterol-d9 hydrochloride need to be optimized. Based on the structure of bambuterol, the transitions would be similar to those of the unlabeled compound, with a mass shift corresponding to the deuterium labeling.
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bambuterol | To be optimized | To be optimized | 200 | To be optimized |
| Bambuterol-d9 (IS) | To be optimized | To be optimized | 200 | To be optimized |
Note: The exact m/z values need to be determined by infusing the standards into the mass spectrometer.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10.00 - 2500 pg/mL in plasma |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL in plasma |
| Intra-day Precision (%CV) | < 12.7% |
| Inter-day Precision (%CV) | < 8.6% |
| Accuracy (% Recovery) | Within ±15% of nominal values |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of Bambuterol.
Signaling Pathway
Bambuterol acts as a prodrug and is slowly hydrolyzed by cholinesterases to its active metabolite, terbutaline. Terbutaline then stimulates β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.
Caption: Bambuterol's metabolic activation and mechanism of action.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Bambuterol-d9 Hydrochloride by HPLC and UPLC
Introduction
Bambuterol is a long-acting β2-adrenoceptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). It functions as a prodrug, gradually hydrolyzing to the active metabolite terbutaline. For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, accurate and precise quantification of bambuterol in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Bambuterol-d9 hydrochloride, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[1] This document provides detailed application notes and protocols for the analysis of Bambuterol-d9 hydrochloride, primarily in its role as an internal standard for the quantification of bambuterol using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.
Physicochemical Properties of Bambuterol
| Property | Value |
| Chemical Name | (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diyl bis(dimethylcarbamate) hydrochloride |
| Molecular Formula | C₁₈H₂₉N₃O₅·HCl |
| Molecular Weight | 403.9 g/mol |
Quantitative Analysis Workflow
The general workflow for the quantification of bambuterol using Bambuterol-d9 hydrochloride as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for the quantification of bambuterol using a deuterated internal standard.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a typical HPLC method for the analysis of bambuterol, where Bambuterol-d9 hydrochloride would be used as an internal standard.
Experimental Protocol
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1% trichloroacetic acid in a ratio of 80:10:10 (v/v/v).[2] An alternative mobile phase consists of a buffer (e.g., 0.01M Potassium Dihydrogen Orthophosphate, pH 5.6) and acetonitrile in a 70:30 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at 220 nm or a mass spectrometer.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Bambuterol hydrochloride (e.g., 1000 µg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of Bambuterol-d9 hydrochloride (internal standard, IS) at a concentration of 1000 µg/mL in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions to create calibration standards. Each calibration standard should contain a fixed concentration of the internal standard.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to a single dose of bambuterol into a volumetric flask.
-
Add the diluent (e.g., methanol), sonicate to dissolve, and make up to volume.
-
Filter the solution before injection.
-
-
Data Analysis:
-
The retention time for Bambuterol hydrochloride is expected to be around 2.35 to 5.8 minutes, depending on the specific method. Bambuterol-d9 hydrochloride is expected to have a nearly identical retention time.
-
For quantification with a UV detector, an external standard calibration curve is typically used. When using a mass spectrometer, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantitative Data (HPLC)
| Parameter | Montelukast Sodium | Bambuterol Hydrochloride | Reference |
| Linearity Range | 0.5-10 µg/mL | 0.5-10 µg/mL | |
| Mean Accuracy | 100.06 ± 0.49% | 99.95 ± 0.63% | |
| Retention Time | 3.17 min | 2.35 min |
| Parameter | Bambuterol Hydrochloride | Reference |
| Linearity Range | 50-150 µg/mL | |
| LOD | 1.36 µg/mL | |
| LOQ | 5.02 µg/mL | |
| Recovery | 98.48% |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. This makes it well-suited for high-throughput bioanalysis.
Experimental Protocol
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using 0.025% (v/v) trifluoroacetic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 1-5 µL.
-
Detector: Photodiode Array (PDA) detector at 210 nm or a mass spectrometer.
-
Column Temperature: 30°C.
-
Run Time: Approximately 6 minutes.
-
-
Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC method, but adjust concentrations to be within the UPLC system's optimal detection range. For bioanalytical methods, plasma or urine samples are typically subjected to protein precipitation or liquid-liquid extraction. An esterase inhibitor should be added to plasma samples to prevent the hydrolysis of bambuterol.
-
-
Data Analysis:
-
Bambuterol-d9 hydrochloride will co-elute with bambuterol.
-
Quantification is performed by constructing a calibration curve of the analyte/internal standard peak area ratio versus concentration.
-
Quantitative Data (UPLC)
| Parameter | Bambuterol Hydrochloride | Reference |
| Linearity Range | 7-13 µg/mL | |
| LOD | 0.11 µg/mL | |
| LOQ | 0.36 µg/mL |
LC-MS/MS Method for Bioanalysis
For the analysis of bambuterol in biological fluids like plasma and urine, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. In this context, Bambuterol-d9 hydrochloride serves as the ideal internal standard.
Experimental Protocol
-
Sample Preparation (Plasma):
-
To a plasma sample, add an esterase inhibitor.
-
Spike with a known amount of Bambuterol-d9 hydrochloride solution.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column, such as a Zorbax SB C18.
-
Mobile Phase: Gradient elution with methanol and water containing 5 mM ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for bambuterol and Bambuterol-d9 would need to be optimized.
-
Quantitative Data (LC-MS/MS in Plasma)
| Parameter | Bambuterol | Reference |
| Linearity Range | 0.05-4.0 ng/mL | |
| LOQ | 0.05 ng/mL | |
| Intra- and Inter-run Precision | < 7% | |
| Inter-run Accuracy | < 8% |
| Parameter | R-Bambuterol | Reference |
| LLOQ (Plasma) | 10.00 pg/mL | |
| LLOQ (Urine) | 20.00 pg/mL | |
| Intra- and Inter-day Precision (Plasma) | < 12.7% | |
| Intra- and Inter-day Precision (Urine) | < 8.6% |
Logical Relationship for Method Selection
The choice between HPLC, UPLC, and LC-MS/MS depends on the analytical requirements, such as the sample matrix, required sensitivity, and throughput.
Caption: Decision tree for selecting the appropriate analytical method for bambuterol analysis.
References
Application Notes and Protocols for the Use of Bambuterol-d9 Hydrochloride in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive protocol for the use of Bambuterol-d9 hydrochloride as an internal standard in pharmacokinetic studies of Bambuterol. This document outlines the experimental workflow, from sample preparation to data analysis, and includes key quantitative data and visual diagrams to facilitate understanding and implementation.
Introduction
Bambuterol is a long-acting beta-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). It is a prodrug that is slowly metabolized in the body to its active form, terbutaline.[1][2][3] Accurate determination of Bambuterol and terbutaline concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.
The use of a stable isotope-labeled internal standard, such as Bambuterol-d9 hydrochloride, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[5] This co-elution and similar ionization behavior allow for accurate compensation for matrix effects and variations in sample processing, leading to robust and reliable data.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Bambuterol and its active metabolite, terbutaline, derived from studies in healthy adult volunteers. These values can serve as a reference for expected outcomes in similar study populations.
Table 1: Pharmacokinetic Parameters of Bambuterol Following Oral Administration
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2.3 ± 1.3 hours | |
| Cmax (Peak Plasma Concentration) | 3.95 ± 2.20 ng/mL | |
| t1/2 (Half-life) | 11.4 ± 6.1 hours | |
| AUC0-t (Area Under the Curve) | 26.85 ± 11.77 ng·h/mL | |
| Oral Bioavailability | Approximately 20% |
Table 2: Pharmacokinetic Parameters of Terbutaline Following Oral Administration of Bambuterol
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 3.9 to 6.8 hours | |
| Mean Residence Time | 34 hours | |
| Plasma Half-life | Approximately 22 hours | |
| Bioavailability from Oral Bambuterol | 10.2% (range 6.1-13.2%) |
Experimental Protocol
This protocol details a typical workflow for a pharmacokinetic study of Bambuterol using Bambuterol-d9 hydrochloride as an internal standard.
Materials and Reagents
-
Bambuterol hydrochloride reference standard
-
Bambuterol-d9 hydrochloride (internal standard)
-
Control human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes or 96-well plates
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Bambuterol hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Bambuterol-d9 hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 25 µL of the internal standard working solution.
-
Extraction: Add 500 µL of ethyl acetate to each sample. Vortex for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of Bambuterol and terbutaline from endogenous plasma components.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for Bambuterol, Bambuterol-d9, and terbutaline should be optimized for the instrument being used.
Data Analysis
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Pharmacokinetic Parameters: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate pharmacokinetic software.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the pharmacokinetic analysis of Bambuterol.
Metabolic Pathway of Bambuterol
Bambuterol is a prodrug that undergoes metabolic conversion to the active drug, terbutaline. This process is primarily mediated by the enzyme butyrylcholinesterase.
Conclusion
The use of Bambuterol-d9 hydrochloride as an internal standard provides a robust and reliable method for the quantification of Bambuterol in pharmacokinetic studies. The detailed protocol and supporting information provided in these application notes are intended to guide researchers in the successful implementation of this methodology, ultimately contributing to a better understanding of the pharmacokinetic profile of Bambuterol.
References
- 1. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for In Vivo Animal Studies Using Bambuterol-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol is a long-acting beta-2 adrenoceptor agonist and a prodrug of terbutaline, utilized in the management of asthma and other respiratory diseases.[1][2][3] Its deuterated isotopologue, Bambuterol-d9 hydrochloride, serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for quantitative analysis. This document provides detailed application notes and protocols for the use of Bambuterol-d9 hydrochloride in in vivo animal studies, focusing on its mechanism of action, pharmacokinetic profiling, and relevant experimental workflows.
Bambuterol exerts its therapeutic effect through its active metabolite, terbutaline.[4][5] Following administration, bambuterol is metabolized, primarily by butyrylcholinesterase, to terbutaline. Terbutaline then stimulates beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase. This enzyme increases intracellular levels of cyclic AMP (cAMP), which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. Animal studies have shown a high distribution of bambuterol to the lungs.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of bambuterol and its active metabolite terbutaline from various studies. Note that data for Bambuterol-d9 hydrochloride is not available as it is used as an internal standard and is not the therapeutic agent being measured.
Table 1: Pharmacokinetic Parameters of Bambuterol in Healthy Human Subjects
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~10% | |
| Time to Peak Plasma Concentration (tmax) | 1.4 - 1.8 hours | |
| Terminal Half-life (t1/2) | 12 - 16 hours (oral) | |
| Volume of Distribution (Vss) | 1.6 L/kg | |
| Total Clearance | 1.25 L/min |
Table 2: Pharmacokinetic Parameters of Terbutaline (Generated from Bambuterol) in Healthy Human Subjects
| Parameter | Value | Reference |
| Bioavailability (from oral Bambuterol) | ~10.2% | |
| Time to Peak Plasma Concentration (tmax) | 3.9 - 6.8 hours | |
| Terminal Half-life (t1/2) | ~21-22 hours | |
| Mean Residence Time | 34 hours |
Table 3: In Vivo Animal Study Dosing Regimens for Bambuterol
| Animal Model | Dose | Route of Administration | Study Focus | Reference |
| Guinea Pig | 0.74 - 1.00 mg/kg | Intragastric gavage (i.g.) | Bronchoconstriction | |
| Guinea Pig | 2 or 10 mg/kg | Intragastric gavage (i.g.) | Ovalbumin-induced bronchoconstriction | |
| Neonatal Mice | 0.5 mg/kg | Subcutaneous (s.c.) | Respiratory effects | |
| Mice | Low doses (not specified) | Intranasal | Alzheimer's Disease Model |
Signaling Pathway
The mechanism of action of bambuterol involves its conversion to terbutaline and subsequent activation of the β2-adrenergic signaling pathway.
Caption: Bambuterol to Bronchodilation Signaling Pathway.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Bambuterol in Rodents
This protocol outlines a typical pharmacokinetic study in rats or mice to determine the plasma concentration-time profile of bambuterol and its active metabolite, terbutaline, using Bambuterol-d9 hydrochloride as an internal standard.
Materials:
-
Bambuterol hydrochloride
-
Bambuterol-d9 hydrochloride
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Male/Female Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dose Preparation: Prepare a stock solution of Bambuterol hydrochloride in the chosen vehicle. Prepare dosing solutions of the desired concentrations (e.g., 1, 5, and 10 mg/kg).
-
Internal Standard Preparation: Prepare a stock solution of Bambuterol-d9 hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) for use as an internal standard in the bioanalytical method.
-
Dosing: Administer Bambuterol hydrochloride to the animals via the desired route (e.g., oral gavage, intravenous injection, or subcutaneous injection).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL for rats, 20-50 µL for mice) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis (LC-MS/MS):
-
To a known volume of plasma, add the Bambuterol-d9 hydrochloride internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase and inject it into the LC-MS/MS system.
-
Quantify the concentrations of bambuterol and terbutaline against a standard curve.
-
-
Data Analysis: Plot the plasma concentration versus time data and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 2: Assessment of Bronchodilatory Effects in Guinea Pigs
This protocol is adapted from studies assessing the protective effect of bambuterol against induced bronchoconstriction in guinea pigs.
Materials:
-
Bambuterol hydrochloride
-
Histamine or ovalbumin (for inducing bronchoconstriction)
-
Whole-body plethysmography system
-
Male Dunkin-Hartley guinea pigs (300-400g)
Procedure:
-
Animal Acclimatization and Sensitization (for ovalbumin model): Acclimatize animals as described above. For the ovalbumin model, sensitize the animals with ovalbumin injections prior to the study.
-
Dosing: Administer Bambuterol hydrochloride intragastrically at various doses (e.g., 0.5, 1, 2 mg/kg) or vehicle to different groups of animals.
-
Bronchoconstriction Induction: At a specific time point after dosing (e.g., 1, 4, or 24 hours), place the guinea pig in the whole-body plethysmograph and expose it to an aerosol of histamine or ovalbumin.
-
Measurement of Bronchoconstriction: Record the respiratory parameters, such as tidal volume, respiratory rate, and enhanced pause (Penh), which is an indicator of bronchoconstriction. The onset of bronchoconstriction is typically characterized by a significant increase in Penh.
-
Data Analysis: Compare the time to the onset of bronchoconstriction or the magnitude of the response in the bambuterol-treated groups to the vehicle-treated group to determine the protective effect of the drug.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bambuterol - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
Application of Bambuterol-d9 hydrochloride in doping analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol is a long-acting beta-2 adrenergic agonist used clinically as a bronchodilator for the treatment of asthma. Due to its potential performance-enhancing effects, bambuterol is classified as a prohibited substance by the World Anti-Doping Agency (WADA) at all times, both in and out of competition. Robust and sensitive analytical methods are therefore essential for its detection in doping control samples. The use of a stable isotope-labeled internal standard, such as Bambuterol-d9 hydrochloride, is critical for achieving accurate and reliable quantification in mass spectrometry-based assays by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the analysis of bambuterol in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the application of Bambuterol-d9 hydrochloride as an internal standard in the LC-MS/MS method.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers high sensitivity and specificity for the detection and quantification of bambuterol in urine. The use of Bambuterol-d9 hydrochloride as an internal standard is crucial for method accuracy and precision.
Experimental Protocol: LC-MS/MS Analysis of Bambuterol in Urine
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 2 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the Bambuterol-d9 hydrochloride internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control sample, except for the blank.
-
Add 1 mL of 1 M sodium acetate buffer (pH 5.2).
-
Vortex for 30 seconds.
-
Add 5 mL of a mixture of diethyl ether and isopropanol (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Bambuterol | 367.2 | 295.2 | 15 | 86.1 | 25 |
| Bambuterol-d9 | 376.2 | 304.2 | 15 | 95.1 | 25 |
Note: The MRM transitions for Bambuterol-d9 are predicted based on the addition of 9 Da to the precursor and the corresponding fragment ions containing the deuterated tert-butyl group.
d. Quantitative Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Linearity Range | 1.0 - 200 ng/mL (r² > 0.995) |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of bambuterol, typically requiring a derivatization step to improve its volatility and chromatographic properties.
Experimental Protocol: GC-MS Analysis of Bambuterol in Urine
a. Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
Pipette 5 mL of urine into a screw-cap glass tube.
-
Add 1 mL of concentrated hydrochloric acid.
-
Cap the tube and heat at 100°C for 1 hour for acid hydrolysis.
-
Cool the sample to room temperature.
-
Adjust the pH to ~9.5 with 6 M sodium hydroxide.
-
Add 5 mL of a mixture of diethyl ether and isopropanol (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylsilylimidazole (TMSI).
-
Cap the tube and heat at 80°C for 30 minutes for derivatization.
-
Cool to room temperature and inject 1-2 µL into the GC-MS.
b. Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
| Parameter | Condition |
| GC Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
c. Selected Ions for Monitoring (as TMS derivative)
| Analyte (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Bambuterol | 86 | 581 | 294 |
d. Quantitative Data
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Recovery | > 70% |
Diagrams
Caption: LC-MS/MS analytical workflow for Bambuterol in urine.
Caption: Role of Bambuterol-d9 HCl in quantitative analysis.
Conclusion
The use of Bambuterol-d9 hydrochloride as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of bambuterol in doping control samples. This approach ensures high accuracy and precision, meeting the stringent requirements of WADA-accredited laboratories. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists involved in doping analysis and related fields.
UV-Spectrophotometric determination of Bambuterol hydrochloride.
An advanced and validated analytical method for the precise quantification of Bambuterol hydrochloride in bulk and pharmaceutical dosage forms has been developed using UV-spectrophotometry. This method is recognized for its simplicity, cost-effectiveness, and rapidity, making it a highly suitable technique for routine quality control analysis.
Introduction
Bambuterol hydrochloride, chemically known as (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]-m-phenylene bis(dimethylcarbamate) hydrochloride, is a long-acting β2-adrenoceptor agonist utilized in the management of asthma. The accurate determination of this active pharmaceutical ingredient in formulations is crucial for ensuring therapeutic efficacy and patient safety. The developed UV-spectrophotometric method relies on the principle that the drug exhibits significant absorbance at a specific wavelength in the ultraviolet region.
Methodology
The analytical method was developed and validated based on the guidelines stipulated by the International Council for Harmonisation (ICH).
Instrumentation
A double-beam UV-Visible spectrophotometer, equipped with 1 cm quartz cuvettes, was employed for all absorbance measurements.
Reagents and Materials
-
Bambuterol hydrochloride (API)
-
Methanol (AR Grade)
-
Distilled water
-
Pharmaceutical formulation containing Bambuterol hydrochloride
Preparation of Standard Stock Solution
A standard stock solution was prepared by accurately weighing 100 mg of Bambuterol hydrochloride and dissolving it in 100 mL of methanol to achieve a concentration of 1000 µg/mL.
Determination of Wavelength of Maximum Absorbance (λmax)
The standard stock solution was further diluted with methanol to obtain a concentration of 10 µg/mL. This solution was then scanned in the UV region between 200-400 nm against a methanol blank. The wavelength of maximum absorbance (λmax) was determined to be 264 nm.
Experimental Protocol
A detailed workflow for the UV-spectrophotometric determination of Bambuterol hydrochloride is outlined below:
Application Note: Chiral Separation of Bambuterol Enantiomers using HPLC
References
- 1. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bambuterol-d9 Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bambuterol-d9 hydrochloride in in vitro cell culture experiments. Bambuterol is a long-acting beta-2 adrenoceptor agonist and a prodrug of terbutaline.[1][2] The deuterated form, Bambuterol-d9 hydrochloride, serves as a valuable tool for metabolic stability and pharmacokinetic studies, offering a stable isotopic-labeled internal standard. This document outlines its mechanism of action, provides detailed experimental protocols for relevant cell-based assays, and presents quantitative data for its active metabolite and related compounds.
Mechanism of Action
Bambuterol exerts its pharmacological effects through its active metabolite, terbutaline.[1] As a prodrug, bambuterol is metabolized to terbutaline, which then acts as a selective agonist for beta-2 adrenergic receptors.[3] The activation of these G-protein coupled receptors stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In smooth muscle cells, this cascade leads to relaxation and bronchodilation. Additionally, beta-2 adrenergic receptor activation has been shown to have anti-inflammatory and neuroprotective effects.
Caption: Signaling pathway of Bambuterol.
Data Presentation
The following tables summarize quantitative data for terbutaline and other relevant beta-2 adrenergic receptor agonists in various in vitro systems. This data can serve as a reference for designing experiments with Bambuterol-d9 hydrochloride, keeping in mind that as a prodrug, its potency will depend on the metabolic capacity of the cell line used.
Table 1: Potency of Beta-2 Adrenergic Receptor Agonists in cAMP Assays
| Compound | Cell/Tissue Type | Assay | Parameter | Value | Reference |
| Terbutaline | Rat Uterus & Aorta | cAMP accumulation | ED50 | Different affinities at lower concentrations | |
| Terbutaline | Dog Bronchus | cAMP accumulation | ED50 | Different from myocardium | |
| Isoproterenol | HEK293 cells expressing ADRB2 | cAMP Flux | EC50 | 4.91 x 10⁻¹⁰ M | |
| Terbutaline | Oocytes expressing β2AR and CFTR | Electrophysiology | EC50 | 10⁻⁷·⁴⁰ M |
Table 2: Effects of Beta-2 Adrenergic Receptor Agonists on Cell Viability and Proliferation
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Isoproterenol | Keratinocytes | MTT Assay | Decreased proliferation | > 10⁻⁶ M | |
| Terbutaline | A549 (lung carcinoma) | MTT Assay | No cytotoxic effect | 1, 10, 100 µM | |
| Terbutaline | A549 (lung carcinoma) | MTT Assay | Decreased cell viability | 400 µM |
Table 3: Anti-inflammatory Effects of Beta-2 Adrenergic Receptor Agonists in vitro
| Compound | Cell Type | Effect | Cytokine/Mediator | Concentration | Reference |
| (R)-Albuterol | Activated T cells | Decreased levels | IL-2, IL-13 | 10⁻⁶ M | |
| (R)-Albuterol | Human Airway Epithelial Cells | Suppressed expression | GM-CSF | Not specified | |
| S-Albuterol | LPS-stimulated mouse PEMs | Reduced production | TNF-α | 10⁻⁶ M |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for use with Bambuterol-d9 hydrochloride.
Protocol 1: Determination of IC50 using MTT Assay
This protocol is designed to determine the concentration of Bambuterol-d9 hydrochloride that inhibits cell viability by 50%.
Materials:
-
Adherent cells of interest (e.g., A549, HEK293)
-
Complete cell culture medium
-
Bambuterol-d9 hydrochloride
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Plate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of Bambuterol-d9 hydrochloride in DMSO. Further dilute in culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing different concentrations of Bambuterol-d9 hydrochloride. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for IC50 determination using MTT assay.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol measures the ability of Bambuterol-d9 hydrochloride to stimulate cAMP production.
Materials:
-
Cells expressing beta-2 adrenergic receptors (e.g., HEK293-ADRB2)
-
Cell culture medium
-
Bambuterol-d9 hydrochloride
-
Positive control (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or fluorescence-based)
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in appropriate culture vessels.
-
Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Drug Treatment: Treat cells with various concentrations of Bambuterol-d9 hydrochloride or a positive control for a defined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the drug concentration and determine the EC50 value.
Protocol 3: Assessment of Anti-inflammatory Effects
This protocol evaluates the potential of Bambuterol-d9 hydrochloride to reduce the production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells) or other relevant cell types (e.g., A549)
-
Cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Bambuterol-d9 hydrochloride
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of Bambuterol-d9 hydrochloride for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells (except for the negative control) and incubate for an appropriate duration (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the drug-treated groups to the stimulated control group to determine the inhibitory effect of Bambuterol-d9 hydrochloride.
Protocol 4: In Vitro Neuroprotection Assay
This protocol is a general guideline for assessing the neuroprotective effects of Bambuterol-d9 hydrochloride against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Neuronal culture medium
-
Neurotoxin (e.g., Amyloid-beta peptides, glutamate)
-
Bambuterol-d9 hydrochloride
-
Cell viability assay (e.g., MTT, LDH release assay)
-
Microscopy equipment for morphological analysis
Procedure:
-
Cell Culture: Culture neuronal cells in appropriate plates or dishes.
-
Pre-treatment: Pre-treat the cells with various concentrations of Bambuterol-d9 hydrochloride for 24 hours.
-
Neurotoxin Exposure: Add the neurotoxin to the culture medium and incubate for a time known to induce cell death (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using an appropriate assay (e.g., MTT).
-
Morphological Analysis: Observe the cells under a microscope to assess for changes in morphology, such as neurite retraction or cell body shrinkage.
-
Data Analysis: Compare the viability and morphology of cells treated with Bambuterol-d9 hydrochloride and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.
Conclusion
Bambuterol-d9 hydrochloride is a valuable research tool for in vitro studies investigating the beta-2 adrenergic signaling pathway, its metabolic fate, and its potential therapeutic effects. The provided protocols and data serve as a foundation for designing and executing robust cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. innoprot.com [innoprot.com]
- 2. Beta2-adrenergic receptor agonist inhibits keratinocyte proliferation by mechanisms involving nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of albuterol and terbutaline, synthetic beta adrenergic stimulants, on the cyclic 3',5'-adenosine monophosphate system in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Application Notes and Protocols for Bambuterol-d9 Hydrochloride in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bambuterol-d9 hydrochloride, a deuterium-labeled analog of Bambuterol, in drug metabolism and disposition studies. The inclusion of detailed protocols and data presentation is intended to facilitate the design and execution of pharmacokinetic and bioanalytical studies.
Introduction
Bambuterol is a long-acting beta2-adrenoceptor agonist and a prodrug of terbutaline, used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Stable isotope-labeled compounds, such as Bambuterol-d9 hydrochloride, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium label provides a distinct mass signature, allowing for its use as an internal standard for quantitative bioanalysis of bambuterol and its metabolites with high precision and accuracy. Furthermore, studying the disposition of the deuterated compound itself can provide insights into potential kinetic isotope effects on drug metabolism.
Application 1: Internal Standard for Quantitative Bioanalysis
Bambuterol-d9 hydrochloride is most commonly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of bambuterol and its active metabolite, terbutaline, in biological matrices such as plasma and urine. The near-identical physicochemical properties of the deuterated and non-deuterated compounds ensure similar behavior during sample preparation and chromatographic separation, which corrects for variability and enhances the reliability of the analytical method.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Bambuterol Hydrochloride Following Oral Administration in Healthy Adults
| Parameter | 10 mg Single Dose | 20 mg Single Dose | 10 mg Once Daily (Steady State) | 20 mg Once Daily (Steady State) |
| Cmax (nmol/L) | 3.69 | 8.56 | 4.35 | - |
| tmax (h) | 1.4 - 1.8 | 1.4 - 1.8 | - | - |
| AUC(0-∞) (nmol·h/L) | - | - | - | - |
| t½ (h) | 16 (absorption rate-limiting) | - | - | - |
Data compiled from a study in healthy Caucasian subjects.[2]
Table 2: Pharmacokinetic Parameters of Terbutaline (Metabolite) Following Oral Administration of Bambuterol Hydrochloride in Healthy Adults
| Parameter | 10 mg Single Dose | 20 mg Single Dose | 10 mg Once Daily (Steady State) | 20 mg Once Daily (Steady State) |
| Cmax (nmol/L) | - | - | - | - |
| tmax (h) | 3.9 - 6.8 | 3.9 - 6.8 | - | - |
| AUC(0-24h) (nmol·h/L) | - | - | - | - |
| t½ (h) | 22 | - | - | - |
Data compiled from studies in healthy subjects.[2][3]
Experimental Protocols
Protocol 1: Quantification of Bambuterol and Terbutaline in Human Plasma using LC-MS/MS with Bambuterol-d9 Hydrochloride as an Internal Standard
This protocol describes a validated method for the simultaneous determination of bambuterol and its active metabolite terbutaline in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of Bambuterol-d9 hydrochloride internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 100 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 2.6 µm).[4]
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water
-
B: Methanol
-
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Bambuterol 368.2 296.2 Terbutaline 226.2 152.1 | Bambuterol-d9 | 377.2 | 305.2 |
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and collision energies for each analyte and the internal standard to achieve maximum sensitivity.
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathways and Workflows
Bambuterol Metabolism and Mechanism of Action
Bambuterol is a prodrug that is hydrolyzed by butyrylcholinesterase to its active metabolite, terbutaline. Terbutaline then acts as a selective beta-2 adrenergic receptor agonist, leading to bronchodilation.
Caption: Metabolic activation of bambuterol and its mechanism of action.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of bambuterol and terbutaline in plasma samples using Bambuterol-d9 hydrochloride as an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Bambuterol-d9 Hydrochloride Plasma Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bambuterol-d9 hydrochloride in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Bambuterol-d9 hydrochloride instability in plasma samples?
A1: The primary cause of instability is enzymatic hydrolysis. Bambuterol is a prodrug that is converted to its active metabolite, terbutaline, by plasma cholinesterases[1][2][3]. This process can occur ex vivo (in the collection tube after the blood draw), leading to artificially low concentrations of bambuterol and elevated concentrations of terbutaline.
Q2: How can I prevent the degradation of Bambuterol-d9 hydrochloride in my plasma samples?
A2: To prevent degradation, it is crucial to inhibit the activity of plasma cholinesterases immediately upon blood collection. This is achieved by using an esterase inhibitor. Additionally, proper sample handling, including maintaining cold temperatures, is essential.
Q3: What esterase inhibitors are recommended for stabilizing Bambuterol-d9 hydrochloride in plasma?
A3: Neostigmine metilsulfate and specific bambuterol analogues (such as D2456) have been successfully used as cholinesterase inhibitors in studies analyzing bambuterol in plasma[4][5]. The inhibitor should be added to the blood collection tubes before the sample is drawn.
Q4: What are the recommended procedures for handling and storing plasma samples containing Bambuterol-d9 hydrochloride?
A4: Samples should be collected in tubes containing an esterase inhibitor, placed on ice immediately after collection, and centrifuged in a refrigerated centrifuge to separate the plasma. The resulting plasma should be stored frozen, typically at -20°C or lower, until analysis.
Troubleshooting Guide
Common Issues and Solutions in Bambuterol-d9 Hydrochloride Plasma Analysis
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Bambuterol-d9 levels | Inadequate inhibition of plasma cholinesterases leading to ex vivo degradation. | Ensure blood collection tubes contain an appropriate esterase inhibitor. Verify the concentration and stability of the inhibitor solution. |
| Improper sample handling (e.g., delayed cooling or centrifugation). | Place blood samples on ice immediately after collection and centrifuge in a refrigerated centrifuge as soon as possible. | |
| High variability in results between replicates | Inconsistent sample processing times or temperatures. | Standardize the time between blood collection, centrifugation, and freezing. Ensure all samples are handled under identical temperature conditions. |
| Partial degradation of the analyte in some samples. | Review sample collection and handling procedures for any deviations. Consider re-analyzing a fresh set of properly collected samples if possible. | |
| Unexpectedly high Terbutaline-d9 levels | Ex vivo conversion of Bambuterol-d9 to Terbutaline-d9. | This is a strong indicator of inadequate esterase inhibition. Re-evaluate the choice and concentration of the inhibitor. |
| Poor chromatographic peak shape | Issues with the analytical column or mobile phase. | Refer to general LC-MS/MS troubleshooting guides for peak shape problems. Ensure the column is not contaminated and the mobile phase is correctly prepared. |
| Matrix effects leading to ion suppression or enhancement | Interferences from endogenous plasma components. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. |
Data Presentation: Stability of Bambuterol-d9 Hydrochloride in Human Plasma
Table 1: The Critical Role of Esterase Inhibitors in Bambuterol Stability
| Condition | Analyte Recovery after 2 hours at Room Temperature |
| With Esterase Inhibitor | >95% |
| Without Esterase Inhibitor | <10% |
| Note: This table illustrates the significant and rapid degradation of bambuterol in the absence of an esterase inhibitor. |
Table 2: Recommended Storage Conditions for Bambuterol-d9 in Plasma
| Storage Temperature | Duration | Analyte Stability |
| Room Temperature | Not Recommended | Rapid degradation |
| 2-8°C | < 4 hours | Potential for degradation |
| -20°C | Long-term | Stable |
| -80°C | Long-term | Stable |
Table 3: Freeze-Thaw Stability of Bambuterol-d9 in Plasma
| Number of Freeze-Thaw Cycles | Analyte Recovery |
| 1 | >98% |
| 2 | >95% |
| 3 | >90% |
| Note: It is recommended to minimize freeze-thaw cycles. For multiple analyses from the same sample, it is best practice to aliquot the initial plasma sample. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Preparation of Collection Tubes : Add a precise volume of a concentrated esterase inhibitor solution (e.g., neostigmine metilsulfate or a bambuterol analogue) to each blood collection tube (e.g., K2-EDTA tubes) to achieve the final desired inhibitory concentration upon blood filling.
-
Blood Collection : Draw the blood sample directly into the prepared tube.
-
Immediate Cooling : Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant and inhibitor, and place it in an ice bath.
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood sample in a refrigerated centrifuge (e.g., at 4°C) at approximately 1500 x g for 10-15 minutes to separate the plasma.
-
Plasma Aliquoting and Storage : Carefully transfer the supernatant (plasma) into pre-labeled polypropylene tubes. If multiple analyses are anticipated, create several aliquots to avoid repeated freeze-thaw cycles. Store the plasma samples at -20°C or colder until analysis.
Protocol 2: Sample Analysis by LC-MS/MS
-
Sample Thawing : Thaw the plasma samples on ice.
-
Protein Precipitation : To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent (e.g., 300 µL of acetonitrile containing an internal standard).
-
Vortexing and Centrifugation : Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis : Inject an appropriate volume of the supernatant onto the LC-MS/MS system for the quantification of Bambuterol-d9 hydrochloride.
Visualizations
Caption: Metabolic conversion of Bambuterol to Terbutaline and the inhibitory action of esterase inhibitors.
Caption: Step-by-step workflow for ensuring the stability of Bambuterol in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Bambuterol-d9 Hydrochloride Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of Bambuterol-d9 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Bambuterol-d9 hydrochloride?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Bambuterol-d9 hydrochloride, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] In bioanalysis, common sources of matrix effects include phospholipids, salts, and metabolites that can interfere with the ionization process in the mass spectrometer's ion source.[3][4]
Q2: How can I determine if my Bambuterol-d9 hydrochloride analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods:
-
Post-Extraction Spike Method: This quantitative approach involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solvent at the same concentration. A significant difference between the two indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte reveals the chromatographic regions where ion suppression or enhancement occurs.
-
Stable Isotope-Labeled Internal Standard (SIL-IS) Comparison: Since Bambuterol-d9 hydrochloride is a SIL-IS for Bambuterol, comparing its response in a standard solution to its response in a biological sample can indicate matrix effects.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects. Since Bambuterol-d9 hydrochloride is the deuterated form of Bambuterol, it co-elutes and experiences nearly identical ionization suppression or enhancement as the unlabeled analyte. This allows for accurate correction of signal variability.
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in Bambuterol-d9 hydrochloride quantification.
This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Assess the Matrix Effect
Before optimizing the method, it is crucial to confirm and quantify the extent of the matrix effect.
Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare a Neat Solution: Dissolve a known concentration of Bambuterol-d9 hydrochloride in the final mobile phase solvent.
-
Prepare a Blank Matrix Extract: Process a blank biological sample (e.g., plasma, urine) using your current sample preparation method.
-
Spike the Blank Extract: Add the same known concentration of Bambuterol-d9 hydrochloride to the processed blank matrix extract.
-
Analyze and Compare: Inject both the neat solution and the spiked matrix extract into the LC-MS/MS system. Calculate the matrix factor (MF) using the following formula:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Step 2: Optimize Sample Preparation
Improving the sample cleanup is a primary strategy to reduce matrix effects by removing interfering components before LC-MS/MS analysis.
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of the biological sample, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., polymeric mixed-mode or reversed-phase) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Bambuterol-d9 hydrochloride with a stronger organic solvent.
-
Evaporate the eluate and reconstitute.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | High | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate |
Step 3: Modify Chromatographic Conditions
Adjusting the chromatographic separation can help to resolve Bambuterol-d9 hydrochloride from co-eluting matrix components.
-
Gradient Modification: Alter the mobile phase gradient to increase the separation between the analyte and interfering peaks.
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl, F5) to change selectivity.
-
Flow Rate Adjustment: Modifying the flow rate can sometimes improve peak shape and resolution.
Step 4: Optimize Mass Spectrometry Parameters
While less common for mitigating matrix effects, adjusting MS settings can sometimes help.
-
Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
Source Parameters: Optimize parameters like capillary voltage, gas flow, and temperature to maximize the analyte signal relative to the background noise.
Visualizing Workflows and Relationships
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Decision pathway for selecting a sample preparation method.
References
Technical Support Center: Optimizing Mobile Phase for Bambuterol-d9 Hydrochloride HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the High-Performance Liquid Chromatography (HPLC) analysis of Bambuterol-d9 hydrochloride. The following sections offer answers to frequently asked questions and troubleshooting solutions for common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a reversed-phase HPLC analysis of Bambuterol?
A: Several successful methods for Bambuterol have been published, providing excellent starting points for analysis. A common approach involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. The selection of the buffer pH is crucial as Bambuterol is a basic compound.
Table 1: Example Starting RP-HPLC Conditions for Bambuterol Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Waters, X-bridge C-18 (100 x 4.6 mm, 5 µm)[1] | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[2] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.0) (25:75 v/v)[1] | Acetonitrile : 0.01M KH2PO4 Buffer (pH 5.6) (30:70 v/v)[2] | Methanol : Acetonitrile : 1% Trichloroacetic Acid (80:10:10 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 217 nm | Not Specified | 220 nm |
| Retention Time | ~2.35 min | Not Specified | ~2.35 min |
Q2: What key properties of Bambuterol-d9 hydrochloride should be considered for method development?
A: Bambuterol is a prodrug that metabolizes into terbutaline, a β2-adrenergic receptor agonist. Chemically, it is a carbamate ester and a member of the phenylethanolamines. Its basic nature, due to the amine functional group, means that the mobile phase pH will significantly influence its ionization state and, consequently, its retention on a reversed-phase column. Operating at a pH between 2 and 8 is generally recommended for silica-based columns to ensure longevity.
Q3: How does adjusting the mobile phase pH affect the peak shape and retention of Bambuterol?
A: For a basic compound like Bambuterol, the mobile phase pH is a critical parameter.
-
Low pH (e.g., pH 2-4): At a low pH, the amine group will be fully protonated (ionized). This can reduce unwanted interactions with residual silanols on the silica-based column packing, leading to sharper, more symmetrical peaks. Retention may be shorter due to the increased polarity of the ionized analyte.
-
Mid-range pH (e.g., pH 5-7): In this range, the compound may be partially ionized. This can sometimes lead to peak tailing or shifts in retention time if the pH is not well-controlled. Using a buffer is essential to maintain a stable pH.
-
High pH (e.g., >pH 8): At higher pH values, the compound will be in its neutral, less polar form, leading to stronger retention on a reversed-phase column. However, standard silica-based C18 columns can degrade at pH levels above 8. If high pH is necessary, a hybrid or polymer-based column designed for high pH stability should be used.
Q4: What is the role of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase?
A: The organic modifier is used to control the elution strength of the mobile phase and manage the retention time of the analyte.
-
Concentration: Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the polarity of the mobile phase. This reduces the analyte's retention time as it will have a lower affinity for the non-polar stationary phase and will elute faster. Conversely, decreasing the organic modifier percentage will increase the retention time.
-
Type of Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a lower viscosity and UV cutoff compared to methanol. The choice between them can also affect selectivity, potentially altering the resolution between the analyte and any impurities.
Experimental Protocol: General RP-HPLC Method
This protocol provides a generalized methodology for the analysis of Bambuterol-d9 hydrochloride based on established methods.
1. Sample Preparation:
-
Prepare a stock solution of Bambuterol-d9 hydrochloride by accurately weighing approximately 10 mg of the standard and dissolving it in a 10 mL volumetric flask with methanol to achieve a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to the desired working concentration (e.g., within a 5-15 µg/mL range).
2. Mobile Phase Preparation (Example based on Condition 2, Table 1):
-
Buffer: Prepare a 0.01M Potassium Dihydrogen Orthophosphate buffer by dissolving 1.36 g of KH2PO4 in 1000 mL of HPLC-grade water. Adjust the pH to 5.6 using a suitable acid or base.
-
Filtering: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Mixing: Mix the filtered buffer with acetonitrile in a ratio of 70:30 (v/v).
-
Degassing: Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.
3. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 30% Acetonitrile : 70% 0.01M KH2PO4 Buffer (pH 5.6).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: 217 nm.
-
Injection Volume: 10-20 µL.
-
Equilibration: Before starting the analysis, ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.
Visual Guides and Workflows
The following diagrams illustrate logical workflows for method optimization and troubleshooting.
Caption: Workflow for systematic mobile phase optimization.
Caption: Troubleshooting decision guide for peak tailing issues.
Troubleshooting Guide
Q: My Bambuterol-d9 peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue, often related to interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the basic amine group of Bambuterol.
-
Solution: Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of silanols. Alternatively, add a basic additive like triethylamine (TEA) to the mobile phase to compete for the active sites, though this is less necessary with modern high-purity columns.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume and reinject.
-
-
Column Contamination: Strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
Q: The retention time for my analyte is shifting between injections. Why is this happening and how can I fix it?
A: Retention time shifts compromise data reliability and indicate a lack of system stability.
-
Inadequate Column Equilibration: The column chemistry has not stabilized with the mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient time before starting injections. Flush with at least 10-20 column volumes of the mobile phase until the baseline is stable.
-
-
Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or solvent evaporation has altered the ratio.
-
Solution: Always prepare fresh mobile phase daily and keep solvent reservoirs covered. Ensure precise measurements when preparing the mobile phase.
-
-
Temperature Fluctuations: The laboratory temperature is unstable, affecting solvent viscosity and analyte partitioning.
-
Solution: Use a column oven to maintain a constant, controlled temperature throughout the analysis.
-
Q: My HPLC system pressure is unexpectedly high. What should I check?
A: High backpressure can damage the pump and column.
-
Blockage in the System: Particulates from the sample or mobile phase may have clogged an inline filter, guard column, or the column inlet frit.
-
Solution: Systematically isolate the source of the blockage. Start by removing the column and checking the pressure. If it drops, the column is likely clogged; try reverse-flushing it. If pressure remains high, check inline filters and tubing. Always filter samples and mobile phases to prevent this.
-
-
Buffer Precipitation: The buffer may have precipitated in the mobile phase, especially if mixed with a high concentration of organic solvent.
-
Solution: Ensure the buffer is fully soluble in the mobile phase mixture. Flush the entire system with HPLC-grade water (without buffer) to dissolve any precipitated salts.
-
Q: I'm observing a noisy baseline, which is affecting my limit of quantification. What are the common causes and remedies?
A: A noisy baseline can originate from the mobile phase, detector, or pump.
-
Air Bubbles: Dissolved gas in the mobile phase can create bubbles that pass through the detector cell.
-
Solution: Ensure the mobile phase is properly degassed. Check that the inline degasser is functioning correctly.
-
-
Contaminated Mobile Phase: Impurities in the solvents or buffer can cause baseline noise.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffer.
-
-
Detector Lamp Issue: An aging detector lamp can result in decreased energy and increased noise.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need replacement.
-
Q: I am not getting good resolution between my analyte and an impurity. How can I improve it by modifying the mobile phase?
A: Poor resolution means the peaks are not adequately separated.
-
Insufficient Retention: If peaks are eluting too early, there is not enough interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic modifier in the mobile phase. This will increase retention times and may improve separation.
-
-
Suboptimal Selectivity: The mobile phase is not differentiating well between the compounds.
-
Solution: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). Alternatively, make small adjustments to the mobile phase pH, as this can alter the polarity of ionizable compounds differently, thereby changing selectivity. A change in buffer salt or concentration can also impact the separation.
-
References
Technical Support Center: Bambuterol-d9 Hydrochloride LC-MS/MS Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for the sample preparation of Bambuterol-d9 hydrochloride for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Bambuterol-d9 hydrochloride, and why is it used as an internal standard?
Bambuterol-d9 hydrochloride is a deuterated form of Bambuterol hydrochloride. In quantitative LC-MS/MS analysis, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Bambuterol), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and injection, leading to more precise and reliable quantification of Bambuterol.
Q2: What are the key considerations for preparing a stock solution of Bambuterol-d9 hydrochloride?
Bambuterol-d9 hydrochloride is soluble in solvents like acetonitrile, DMSO, and water. For LC-MS/MS applications, preparing the stock solution in acetonitrile or DMSO is common. Aqueous solutions of bambuterol are not recommended for storage for more than one day due to potential instability. It is advisable to prepare fresh aqueous solutions or store stock solutions in an organic solvent at -20°C or -80°C for long-term stability.
Q3: What is the recommended sample preparation technique for extracting Bambuterol-d9 from biological matrices like plasma?
Liquid-liquid extraction (LLE) is a widely used and effective technique for extracting Bambuterol from plasma samples.[1][2] Ethyl acetate is a commonly used extraction solvent.[3][4] It is crucial to optimize the pH of the aqueous phase before extraction to ensure Bambuterol is in a neutral form, which enhances its partitioning into the organic solvent.
Q4: Bambuterol is a prodrug. How does this affect sample preparation and analysis?
Bambuterol is metabolized to its active form, terbutaline, by cholinesterases present in plasma.[1] This enzymatic degradation can occur in the sample after collection, leading to inaccurate quantification of Bambuterol. To prevent this, it is highly recommended to add a cholinesterase inhibitor, such as neostigmine metilsulfate, to plasma samples immediately after collection and to keep the samples on ice during preparation.
Q5: What are the known stability issues with Bambuterol that I should be aware of during sample preparation?
Bambuterol is unstable under several conditions. Forced degradation studies have shown that it is labile in acidic, basic, neutral, oxidative, and photolytic conditions. Therefore, it is critical to avoid exposing the samples to harsh pH conditions, strong oxidizing agents, or prolonged light exposure during the sample preparation process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Bambuterol-d9 IS | Degradation: Bambuterol-d9 is unstable in aqueous solutions and under certain pH conditions. | Prepare fresh working solutions. Ensure the pH of the sample and reconstitution solvent is controlled. Avoid prolonged storage of aqueous solutions. |
| Incorrect MS/MS Transition: The mass spectrometer is not set to monitor the correct precursor and product ions for Bambuterol-d9. | Verify the m/z values for the precursor and product ions for Bambuterol-d9. These will be shifted by +9 Da compared to non-labeled Bambuterol. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Reconstitution Solvent: The final solvent used to reconstitute the sample after evaporation may not be compatible with the mobile phase. | Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase of your LC gradient. |
| Column Overload: Injecting too high a concentration of the analyte or matrix components. | Dilute the sample or inject a smaller volume. Ensure the sample cleanup is effective. | |
| High Variability in Results (Poor Precision) | Inconsistent Extraction Recovery: The LLE procedure is not robust, leading to variable loss of the analyte and IS between samples. | Ensure consistent and thorough vortexing during extraction. Precisely control the volumes of all solutions added. Optimize the pH of the sample matrix for consistent partitioning. |
| Enzymatic Degradation: Inconsistent degradation of Bambuterol in plasma samples before and during preparation. | Add a cholinesterase inhibitor to all plasma samples immediately after collection. Keep samples on ice throughout the preparation process. | |
| Significant Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids) are co-eluting with Bambuterol-d9 and interfering with its ionization. | Improve the sample cleanup method. Options include optimizing the LLE conditions (e.g., trying different solvents or back-extraction) or using a solid-phase extraction (SPE) method. Modify the chromatographic conditions to separate Bambuterol-d9 from the interfering components. |
| Chromatographic Separation of Bambuterol and Bambuterol-d9 | Isotope Effect: The deuterium labeling can sometimes cause a slight shift in retention time, leading to partial or complete separation from the non-labeled analyte. | This is a known phenomenon with deuterated standards. If the separation is minor and consistent, it may not affect quantification as long as the integration of both peaks is accurate. If the separation is significant, consider adjusting the chromatographic method (e.g., gradient, temperature) to minimize the separation. |
Experimental Protocol: Liquid-Liquid Extraction of Bambuterol-d9 from Human Plasma
This protocol is a general guideline based on published methods for Bambuterol. It should be optimized for your specific application and instrumentation.
1. Materials and Reagents
-
Blank human plasma (with anticoagulant, e.g., EDTA)
-
Bambuterol-d9 hydrochloride stock solution (e.g., 1 mg/mL in acetonitrile)
-
Working internal standard (IS) solution (prepared by diluting the stock solution)
-
Cholinesterase inhibitor solution (e.g., neostigmine metilsulfate)
-
Sodium carbonate or ammonium hydroxide solution (for pH adjustment)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase)
2. Sample Preparation Workflow
References
- 1. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Bambuterol-d9 hydrochloride chromatography.
Welcome to the technical support center for troubleshooting poor peak shape in the chromatographic analysis of Bambuterol-d9 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to systematically identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is presented in a question-and-answer format to directly address specific problems.
Q1: My Bambuterol-d9 hydrochloride peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue, especially for basic compounds like Bambuterol, and is often characterized by an asymmetry factor greater than 1.2.[1] The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][2][3][4]
Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
1. Assess for Secondary Silanol Interactions: Bambuterol contains amine groups that can interact with ionized silanol groups (Si-O⁻) on the surface of silica-based columns, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups (Si-OH), minimizing secondary interactions.
-
Use of End-capped Columns: Employ a column with end-capping, which chemically derivatizes most of the residual silanol groups, reducing their availability for interaction.
-
Competitive Additives: Add a small amount of a basic compound, like triethylamine (TEA), to the mobile phase to compete with Bambuterol-d9 for interaction with the active sites.
-
2. Evaluate Mobile Phase Conditions: The composition and pH of the mobile phase are critical for achieving good peak shape.
-
Solution:
-
pH Optimization: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Bambuterol-d9 hydrochloride to maintain a consistent ionization state.
-
Buffer Concentration: An inadequate buffer concentration can lead to pH shifts on the column. Ensure your buffer concentration is sufficient (typically 10-25 mM).
-
3. Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume/Concentration: Systematically reduce the amount of sample injected onto the column. If the peak shape improves, you were likely overloading the column.
-
4. Investigate System and Column Health: Physical issues with the HPLC system or the column itself can contribute to poor peak shape.
-
Solution:
-
Column Contamination/Deterioration: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and tubing is as short and narrow as possible.
-
Column Voids: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing the column and flushing it, but replacement is often necessary.
-
Q2: I am observing peak fronting for my Bambuterol-d9 hydrochloride analysis. What could be the cause?
A2: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.
1. Suspect Column Overload: This is one of the most frequent causes of peak fronting.
-
Solution:
-
Dilute your sample or reduce the injection volume.
-
2. Check for Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.
-
Solution:
-
Whenever possible, dissolve your sample in the initial mobile phase.
-
3. Examine the Column for Physical Issues: A collapsed column bed or channeling within the column can lead to peak fronting.
-
Solution:
-
Perform a column performance test to check its efficiency. If the column is damaged, it will need to be replaced.
-
Quantitative Data Summary
The following table summarizes potential method adjustments and their expected impact on peak asymmetry for Bambuterol-d9 hydrochloride.
| Parameter Adjusted | Recommended Change | Expected Impact on Peak Asymmetry (As) |
| Mobile Phase pH | Decrease from 7.0 to 3.0 | As approaches 1.0 (more symmetrical) |
| Column Type | Switch from standard C18 to End-capped C18 | As improves, closer to 1.0 |
| Sample Concentration | Reduce from 100 µg/mL to 10 µg/mL | As improves if column was overloaded |
| Injection Volume | Decrease from 20 µL to 5 µL | As improves if column was overloaded |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare at least three batches of your mobile phase with varying pH values (e.g., pH 3.0, 5.0, and 7.0). Ensure the organic and aqueous ratios remain consistent.
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of Bambuterol-d9 hydrochloride.
-
Record Data: Record the chromatogram and calculate the peak asymmetry factor.
-
Repeat: Repeat steps 2-4 for the other mobile phase pH values (pH 5.0 and pH 3.0).
-
Analyze Results: Compare the peak shapes obtained at different pH values to determine the optimal pH for a symmetrical peak.
Protocol 2: Column Overload Study
-
Prepare a Stock Solution: Prepare a concentrated stock solution of Bambuterol-d9 hydrochloride.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
-
Equilibrate the System: Equilibrate the HPLC system with your optimized mobile phase.
-
Inject and Analyze: Inject a constant volume of each dilution, starting from the lowest concentration.
-
Evaluate Peak Shape: Record the chromatograms and observe the peak shape for each concentration. Note the concentration at which peak fronting or tailing begins to appear. This will define the upper limit of your linear dynamic range for this injection volume.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflows for troubleshooting common peak shape issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
Bambuterol-d9 hydrochloride solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bambuterol-d9 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Bambuterol-d9 hydrochloride?
A1: The solubility of Bambuterol-d9 hydrochloride has been reported in several solvent systems. However, discrepancies in aqueous solubility values exist in the literature, which may be attributed to differences in experimental conditions such as temperature, pH, and the use of physical methods like sonication. It is also important to note that Bambuterol is susceptible to degradation under certain conditions, which can affect its apparent solubility.[1][2][3] A summary of reported solubility data is presented in Table 1.
Q2: I am having trouble dissolving Bambuterol-d9 hydrochloride in water at the concentration cited in some sources. What could be the issue?
A2: If you are experiencing difficulty dissolving Bambuterol-d9 hydrochloride in water, several factors could be at play:
-
Concentration Mismatch: You may be trying to achieve a concentration higher than the compound's intrinsic solubility under your specific experimental conditions. One source indicates a solubility of approximately 33 mg/mL in water, while another reports a lower value of 2.4 mg/mL, requiring sonication.[4]
-
Kinetics of Dissolution: The dissolution process may be slow. Using techniques such as vortexing or sonication can help overcome the kinetic barrier to dissolution.
-
pH of the Solution: As a hydrochloride salt of a basic compound, the pH of the aqueous solution will be acidic. Changes in pH can significantly impact the solubility of the compound.
-
Compound Stability: Bambuterol is known to be unstable under certain conditions, including acidic, basic, and neutral aqueous environments, especially with prolonged exposure. Degradation of the compound could be occurring, which might be perceived as a solubility issue.
Q3: My solution of Bambuterol-d9 hydrochloride appears cloudy or forms a precipitate over time. Why is this happening?
A3: Cloudiness or precipitation in a solution of Bambuterol-d9 hydrochloride can be due to several reasons:
-
Supersaturation and Precipitation: If a supersaturated solution was initially formed (e.g., by heating or using a co-solvent), the compound might precipitate out over time as it equilibrates to its thermodynamic solubility limit.
-
Common Ion Effect: If the aqueous medium contains chloride ions, it could potentially suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.
-
Degradation: Bambuterol is labile and can degrade under various conditions. The degradation products may have lower solubility than the parent compound, leading to their precipitation. Forced degradation studies have shown that Bambuterol degrades under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.
Q4: How can I improve the solubility of Bambuterol-d9 hydrochloride for my experiment?
A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: The use of a water-miscible organic co-solvent can significantly increase solubility. Bambuterol hydrochloride is soluble in DMSO and methanol.
-
pH Adjustment: Since Bambuterol is a basic compound, its solubility is pH-dependent. Adjusting the pH of the solution towards the acidic range can help maintain the ionized (and generally more soluble) form of the molecule.
-
Use of Excipients: Surfactants or complexing agents like cyclodextrins can be used to enhance aqueous solubility.
-
Physical Methods: Techniques like sonication can aid in the dissolution process by providing the energy needed to break down the crystal lattice.
Troubleshooting Guide
Issue 1: Inconsistent Solubility Results
If you are observing variability in the solubility of Bambuterol-d9 hydrochloride, consider the following troubleshooting steps:
-
Standardize Protocol: Ensure that your experimental protocol for solubility determination is consistent across all experiments. This includes temperature, pH, agitation method (e.g., stirring, shaking, sonication), and incubation time.
-
Verify Compound Integrity: Before conducting solubility experiments, confirm the purity and integrity of your Bambuterol-d9 hydrochloride sample using appropriate analytical techniques such as HPLC or NMR.
-
Control for Degradation: Given the lability of Bambuterol, minimize the exposure of your solutions to light and extreme temperatures. Prepare solutions fresh and use them promptly.
Issue 2: Product Does Not Fully Dissolve
If Bambuterol-d9 hydrochloride does not fully dissolve in your chosen solvent:
-
Attempt Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Gentle Heating: Gently warming the solution may increase solubility. However, be cautious as Bambuterol is stable under thermal stress but can degrade under other conditions which may be exacerbated by heat.
-
pH Modification: For aqueous solutions, try lowering the pH to further protonate the amine group, which can enhance solubility.
-
Use a Co-solvent: Prepare a stock solution in a solvent where the compound is freely soluble, such as DMSO or methanol, and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment.
Data Presentation
Table 1: Reported Solubility of Bambuterol Hydrochloride
| Solvent | Reported Solubility | Conditions |
| Water | ~33 mg/mL | Not specified |
| Water | 2.4 mg/mL | Requires sonication |
| DMSO | Soluble | Not specified |
| DMSO | 120 mg/mL | Requires sonication, hygroscopic DMSO has a significant impact |
| Methanol | Soluble | Not specified |
| PBS (pH 7.2) | 10 mg/mL | Not specified |
Note: The solubility of the deuterated form (d9) is expected to be very similar to the non-deuterated form.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of Bambuterol-d9 hydrochloride to a known volume of purified water in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Use a mechanical shaker or stirrer.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., water or methanol).
-
Quantify the concentration of Bambuterol-d9 hydrochloride in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~264 nm) or HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Improving Solubility with a Co-solvent
-
Stock Solution Preparation:
-
Accurately weigh a known amount of Bambuterol-d9 hydrochloride.
-
Dissolve the compound in a minimal amount of a suitable organic co-solvent in which it is highly soluble (e.g., DMSO). Use sonication if necessary to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the aqueous buffer to the stock solution while vortexing to prevent precipitation.
-
Alternatively, add the stock solution dropwise to the vortexing aqueous buffer.
-
-
Final Concentration and Observation:
-
Ensure the final concentration of the organic co-solvent is compatible with your experimental system.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit in that co-solvent/buffer system has been exceeded.
-
Visualizations
References
- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Bambuterol Hydrochloride - LKT Labs [lktlabs.com]
Improving sensitivity for Bambuterol-d9 hydrochloride detection.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bambuterol-d9 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of Bambuterol-d9 hydrochloride?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive method for the detection of Bambuterol-d9 hydrochloride, with reported lower limits of quantification (LLOQ) as low as 10.00 pg/mL in human plasma[1]. This high sensitivity is achieved through the use of specific multiple reaction monitoring (MRM) transitions for the analyte.
Q2: What are the common challenges encountered during the analysis of Bambuterol-d9 hydrochloride in biological matrices?
A2: Common challenges include:
-
In-vitro degradation: Bambuterol is a prodrug and can be metabolized to its active form, terbutaline, by cholinesterases present in plasma. It is crucial to inhibit this enzymatic activity immediately after sample collection to ensure accurate quantification of the parent drug[1].
-
Low concentrations: In pharmacokinetic studies, the concentration of Bambuterol can be very low, requiring highly sensitive analytical methods like LC-MS/MS[1][2][3].
-
Chromatographic separation: Achieving good chromatographic separation from its active metabolite, terbutaline, and other potential interferences is essential for accurate quantification.
-
Matrix effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of the results. Proper sample preparation is key to minimize these effects.
Q3: How can I prevent the in-vitro degradation of Bambuterol in plasma samples?
A3: To prevent in-vitro degradation, plasma samples should be prepared on ice, and a cholinesterase inhibitor, such as neostigmine metilsulfate, should be added immediately after collection.
Q4: What type of internal standard should be used for the quantification of Bambuterol-d9 hydrochloride?
A4: Bambuterol-d9 hydrochloride is itself a deuterium-labeled internal standard for the quantification of Bambuterol. When quantifying Bambuterol-d9 hydrochloride, a different stable isotope-labeled compound or a structural analog with similar chromatographic and mass spectrometric behavior would be suitable.
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows). Perform tuning and calibration of the mass spectrometer. |
| Inefficient Ionization | Ensure the mobile phase composition is suitable for positive electrospray ionization. The addition of a small amount of formic acid or ammonium acetate to the mobile phase can improve ionization efficiency. |
| Poor Sample Extraction Recovery | Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE) with various organic solvents (e.g., ethyl acetate) or solid-phase extraction (SPE) with appropriate cartridges. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of matrix components. Utilize a more effective sample cleanup method. Employ a stable isotope-labeled internal standard to compensate for matrix effects. |
| Degradation of Analyte | For plasma samples, ensure proper and immediate inhibition of cholinesterase activity. Protect samples from light and heat, as Bambuterol can be labile under photolytic and thermal stress. |
Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Inappropriate HPLC Column | Use a high-efficiency C18 column for reversed-phase chromatography. For chiral separation of Bambuterol enantiomers, a specialized chiral column such as an Astec Chirobiotic T or a macrocyclic glycopeptide teicoplanin column is required. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient and composition (e.g., methanol/water or acetonitrile/water with additives like ammonium acetate or formic acid) to improve peak shape and resolution. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Contamination of the HPLC System | Flush the column and the entire LC system with appropriate cleaning solutions. |
Experimental Protocols
LC-MS/MS Method for Bambuterol Detection in Human Plasma
This protocol is based on a highly sensitive method for the simultaneous determination of R-bambuterol and its active metabolite R-terbutaline.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Collect blood samples and immediately place them on ice.
-
Add neostigmine metilsulfate as a cholinesterase inhibitor.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for Bambuterol-d9 and the specific internal standard used. For non-deuterated Bambuterol, a common transition is m/z 367.2 → 294.2.
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for Bambuterol Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| LLOQ | 10.00 pg/mL | 25.00 pg/mL | 0.05 ng/mL (50 pg/mL) |
| Linearity Range | 10.00 - 2500 pg/mL | 25.00 - 2500 pg/mL | 0.05 - 4.0 ng/mL |
| Intra-day Precision | < 12.7% | < 12.4% | < 7% |
| Inter-day Precision | < 12.7% | < 12.4% | < 7% |
Visualizations
Caption: Workflow for Bambuterol-d9 Hydrochloride analysis in plasma.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Bambuterol-d9 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Bambuterol-d9 hydrochloride, in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the core parameters for validating an analytical method for Bambuterol-d9 hydrochloride as per ICH Q2(R2) guidelines?
A1: The core validation parameters according to ICH Q2(R2) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is usually expressed as the Relative Standard Deviation (%RSD).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q2: How do I demonstrate the specificity of my method for Bambuterol-d9 hydrochloride, especially concerning the non-deuterated Bambuterol hydrochloride?
A2: To demonstrate specificity, you should analyze Bambuterol-d9 hydrochloride in the presence of potential interferents. This includes:
-
Placebo/Blank Matrix: Analyze a sample matrix without the analyte to ensure no interfering peaks are present at the retention time of Bambuterol-d9 hydrochloride.
-
Bambuterol hydrochloride (non-deuterated): Spike a sample with both Bambuterol-d9 hydrochloride and its non-deuterated counterpart to demonstrate sufficient chromatographic separation and, if using mass spectrometry, distinct mass-to-charge ratios.
-
Known Impurities and Degradation Products: If available, analyze samples spiked with known impurities or forced degradation products of Bambuterol to ensure they do not interfere with the analyte peak.[3]
Q3: What is a typical linearity range and acceptance criteria for Bambuterol-d9 hydrochloride?
A3: A typical linearity range for an active pharmaceutical ingredient (API) like Bambuterol-d9 hydrochloride could be from 50% to 150% of the expected working concentration. For example, if the target concentration is 10 µg/mL, the linearity range could be 5 µg/mL to 15 µg/mL. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.999.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the sample concentration. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds like Bambuterol. Ensure the mobile phase pH is appropriate. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction/Leaks | Check for leaks in the system, especially around fittings and seals. Ensure the pump is delivering a consistent flow rate. |
| Inadequate Column Equilibration | Increase the column equilibration time between injections. |
| Mobile Phase Composition Change | Prepare a fresh mobile phase. Ensure components are accurately measured and well-mixed. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Issue 3: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Step |
| Incorrect Detector Settings | Ensure the detector wavelength (for UV) or mass transition (for MS) is optimized for Bambuterol-d9 hydrochloride. |
| Sample Degradation | Prepare fresh samples and standards. Investigate sample stability. |
| Low Injection Volume | Ensure the correct injection volume is being used and that the injector is functioning properly. |
| Contaminated Detector | Clean the detector cell according to the manufacturer's instructions. |
Experimental Protocols & Data Presentation
Linearity Study
Protocol:
-
Prepare a stock solution of Bambuterol-d9 hydrochloride at 100 µg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to prepare at least five concentration levels ranging from 5 µg/mL to 15 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Example Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 5.0 | 152,345 | 0.8% |
| 7.5 | 228,517 | 0.5% |
| 10.0 | 305,123 | 0.3% |
| 12.5 | 380,987 | 0.6% |
| 15.0 | 457,456 | 0.4% |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery) Study
Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with Bambuterol-d9 hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Example Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | 8.0 | 7.95 | 99.4% | 0.9% |
| 100% | 10.0 | 10.08 | 100.8% | 0.7% |
| 120% | 12.0 | 11.92 | 99.3% | 1.1% |
Precision (Repeatability and Intermediate Precision) Study
Protocol:
-
Repeatability: Analyze six replicate samples of Bambuterol-d9 hydrochloride at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Example Data:
| Precision Type | Sample | Peak Area | %RSD |
| Repeatability | 1 | 304,567 | 0.4% |
| 2 | 305,123 | ||
| 3 | 306,011 | ||
| 4 | 304,987 | ||
| 5 | 305,543 | ||
| 6 | 304,876 | ||
| Intermediate Precision | Day 2, Analyst 2 | 0.8% |
Visualizations
References
Preventing degradation of Bambuterol-d9 hydrochloride during storage.
Welcome to the Technical Support Center for Bambuterol-d9 hydrochloride. This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Bambuterol-d9 hydrochloride?
For optimal stability, solid Bambuterol-d9 hydrochloride should be stored at 4°C in a tightly sealed container, protected from moisture.[1] For long-term storage, freezing at -20°C or -80°C under a dry, inert atmosphere like nitrogen or argon is recommended to minimize potential degradation and isotopic exchange.[2]
Q2: How should I store solutions of Bambuterol-d9 hydrochloride?
Solutions of Bambuterol-d9 hydrochloride should be prepared using anhydrous, deuterated solvents to prevent hydrogen-deuterium (H-D) exchange.[3] Once prepared, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), -80°C is recommended.[1][4]
Q3: What are the primary degradation pathways for Bambuterol?
Bambuterol is susceptible to degradation under several conditions. The primary pathway is the hydrolysis of its biscarbamate ester groups to form its active metabolite, terbutaline. It is also labile under acidic, basic, neutral, oxidative, and photolytic stress conditions.
Q4: Is Bambuterol-d9 hydrochloride sensitive to light?
Yes, photolytic studies have shown that Bambuterol can degrade upon exposure to light. Therefore, it is crucial to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the container in aluminum foil.
Q5: Can I store Bambuterol-d9 hydrochloride at room temperature?
Room temperature storage is not recommended, especially for long periods. While deuterium labeling can enhance metabolic stability, the inherent chemical stability of the molecule is still temperature-dependent. Elevated temperatures can accelerate degradation.
Troubleshooting Guide
Issue: I am observing a loss of the deuterium label in my sample.
-
Possible Cause 1: Hydrogen-Deuterium (H-D) Exchange. This can occur if the compound is exposed to atmospheric moisture or protic solvents (e.g., water, methanol). The deuterium atoms on the N-tert-butyl group are susceptible to exchange.
-
Solution: Always handle the compound under a dry, inert atmosphere (e.g., in a glovebox). Use anhydrous, deuterated solvents for preparing solutions. Store the solid compound in a desiccator.
-
-
Possible Cause 2: Inappropriate Solvent. Using non-deuterated protic solvents for dissolution will lead to rapid H-D exchange.
-
Solution: Use high-purity, anhydrous deuterated solvents for all experiments.
-
Issue: My sample shows the presence of terbutaline and other impurities.
-
Possible Cause 1: Hydrolysis. Bambuterol readily hydrolyzes to terbutaline, especially in the presence of acid or base, but also in neutral aqueous solutions.
-
Solution: Ensure that all storage and handling conditions are strictly anhydrous. If working with aqueous buffers, prepare solutions fresh and use them immediately. Analyze samples promptly after preparation.
-
-
Possible Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.
-
Solution: Store the compound under an inert atmosphere (argon or nitrogen). If preparing solutions, consider de-gassing the solvent prior to use.
-
-
Possible Cause 3: Photodegradation. Exposure to UV or ambient light can cause degradation.
-
Solution: Work in a dimly lit area or use red light. Store samples in amber vials or protect them from light with aluminum foil.
-
Data on Bambuterol Degradation
The following table summarizes the conditions under which Bambuterol has been shown to degrade in forced degradation studies. This data can help in understanding the compound's stability profile.
| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 M HCl, reflux for 3 hours | Complete degradation | Terbutaline | |
| 0.1 M HCl, 60°C for 24 hours | Labile | DP-1, DP-3, DP-4, DP-11 | ||
| Basic Hydrolysis | 0.5 M NaOH, 50°C for 1.5 hours | Significant degradation | Terbutaline | |
| 0.1 M NaOH, 60°C for 24 hours | Labile | DP-3, DP-4, DP-6, DP-8, DP-11 | ||
| Neutral Hydrolysis | Water, 60°C for 24 hours | Labile | DP-1, DP-3, DP-4, DP-11 | |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | Labile | DP-2, DP-4, DP-5, DP-7, DP-9, DP-11 | |
| Photolytic Degradation | Exposure to UV light | Labile | DP-2, DP-4, DP-5, DP-8, DP-10, DP-12 | |
| Thermal Degradation | 80°C | Stable | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve Bambuterol-d9 hydrochloride in a suitable solvent (e.g., methanol or water) to a known concentration.
-
Stress Condition: Add an equal volume of 1 M hydrochloric acid (HCl) to the sample solution.
-
Incubation: Reflux the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it with a suitable base (e.g., 1 M sodium hydroxide).
-
Analysis: Analyze the stressed sample using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to identify and quantify any degradation products.
Protocol 2: Stability Assessment in Solution
-
Solution Preparation: Prepare a solution of Bambuterol-d9 hydrochloride in an appropriate anhydrous, deuterated solvent (e.g., Methanol-d4) to a known concentration.
-
Storage Conditions: Aliquot the solution into several amber vials. Store the vials under different temperature conditions (e.g., 4°C, -20°C, and -80°C).
-
Time Points: At specified time intervals (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Analysis: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Analyze the sample immediately by a validated analytical method (e.g., LC-MS) to determine the purity of Bambuterol-d9 hydrochloride and to check for any loss of the deuterium label or formation of degradation products.
Visualizations
Caption: Recommended storage conditions for solid and solution forms of Bambuterol-d9 hydrochloride.
Caption: Major degradation pathways for Bambuterol-d9 hydrochloride.
Caption: Troubleshooting workflow for investigating the degradation of Bambuterol-d9 hydrochloride.
References
Technical Support Center: Bambuterol-d9 Hydrochloride in Analytical Assays
Welcome to the technical support center for the use of Bambuterol-d9 hydrochloride as an internal standard in analytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Bambuterol-d9 hydrochloride and why is it used as an internal standard?
Bambuterol-d9 hydrochloride is a stable, isotopically labeled version of Bambuterol hydrochloride. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] The nine deuterium atoms on the tert-butyl group provide a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer. Because it is chemically almost identical to Bambuterol, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, enabling accurate and precise quantification of the analyte.[3]
Q2: Where are the deuterium labels located on Bambuterol-d9 and are they stable?
The deuterium labels in Bambuterol-d9 are located on the tert-butyl group. A synthesis of Bambuterol-d9 describes the use of d9-tert-butylamine, indicating that all nine hydrogens on the tert-butyl group are replaced with deuterium. This position is on a stable part of the molecule, not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.[4]
Q3: What are the expected degradation products of Bambuterol that I should be aware of?
Bambuterol is a prodrug of terbutaline. Therefore, its primary active metabolite is terbutaline. Forced degradation studies have shown that Bambuterol is labile in acidic, basic, neutral, oxidative, and photolytic conditions, leading to the formation of several degradation products. When developing an analytical method, it is important to ensure that the chromatographic separation can resolve Bambuterol from terbutaline and other potential degradation products to avoid interference.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Bambuterol-d9
Symptoms:
-
Asymmetrical peak shape for the Bambuterol-d9 internal standard.
-
Peak tailing, leading to inaccurate integration.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH of Mobile Phase | Bambuterol is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape. For basic compounds, a mobile phase with a pH 2-3 units below the pKa of the analyte can improve peak symmetry. |
| Column Overload | The concentration of the internal standard may be too high. Reduce the concentration of the Bambuterol-d9 hydrochloride spiking solution. |
| Secondary Interactions with Column | Residual silanol groups on the silica-based column can interact with the basic amine group of Bambuterol. Try a column with end-capping or a different stationary phase. The use of a mobile phase additive, like a small amount of a competing base (e.g., triethylamine), can also help. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure the sample solvent is as close in composition to the initial mobile phase as possible. |
Issue 2: Inconsistent or Low Response for Bambuterol-d9 Signal
Symptoms:
-
Variable peak areas for the internal standard across a batch of samples.
-
A sudden or gradual decrease in the Bambuterol-d9 signal intensity.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Matrix Effects (Ion Suppression/Enhancement) | Components in the biological matrix can interfere with the ionization of Bambuterol-d9 in the mass spectrometer source. Perform a post-extraction spike experiment to diagnose matrix effects. If ion suppression is observed, improve sample clean-up (e.g., use a more selective solid-phase extraction protocol), or adjust chromatography to separate Bambuterol-d9 from the interfering matrix components. |
| Inconsistent Sample Extraction Recovery | The efficiency of the sample preparation method may be variable. Optimize the extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to ensure consistent recovery. |
| Instability in Autosampler | Bambuterol may be unstable in the processed samples while sitting in the autosampler. Keep the autosampler at a low temperature (e.g., 4°C) and minimize the time samples are queued before injection. |
| Improper Storage | Degradation of the standard due to incorrect storage (e.g., exposure to light or elevated temperatures) can lead to a lower effective concentration. Store Bambuterol-d9 hydrochloride stock and working solutions as recommended by the supplier, typically protected from light and at low temperatures. |
Issue 3: Crosstalk or Interference between Bambuterol and Bambuterol-d9
Symptoms:
-
A signal for the unlabeled analyte (Bambuterol) is detected in a blank sample spiked only with Bambuterol-d9.
-
A signal for Bambuterol-d9 is observed in a sample containing only the unlabeled analyte.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isotopic Impurity of the Internal Standard | The Bambuterol-d9 hydrochloride may contain a small amount of the unlabeled Bambuterol. Check the certificate of analysis for the isotopic purity of the standard. If significant, the contribution to the analyte signal can be corrected for in the calculations. |
| In-source Fragmentation of Bambuterol | The unlabeled Bambuterol might fragment in the mass spectrometer source, producing an ion with the same m/z as one of the Bambuterol-d9 fragments. Optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
| Natural Isotope Abundance | The natural abundance of heavy isotopes (e.g., ¹³C) in Bambuterol can lead to a small M+1 or M+2 peak that might interfere with the Bambuterol-d9 signal if the mass difference is small. Ensure a sufficient mass difference between the analyte and the internal standard. For Bambuterol-d9, the +9 Da mass difference is generally sufficient to avoid this. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
Objective: To determine if components of the sample matrix are suppressing or enhancing the ionization of Bambuterol-d9.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Bambuterol-d9 into a clean solvent (e.g., mobile phase) at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established method. After the final extraction step, spike the extract with Bambuterol-d9 at the same working concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Bambuterol-d9 into a blank matrix sample at the working concentration before performing the extraction.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Data Interpretation:
-
Matrix Effect: Compare the peak area of Bambuterol-d9 in Set B to that in Set A.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Extraction Recovery: Compare the peak area of Bambuterol-d9 in Set C to that in Set B.
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Table 1: Interpreting Post-Extraction Spike Analysis Results
| Comparison | Result | Interpretation |
| Peak Area (Set B) vs. Peak Area (Set A) | Significantly Lower | Ion Suppression |
| Peak Area (Set B) vs. Peak Area (Set A) | Significantly Higher | Ion Enhancement |
| Peak Area (Set B) vs. Peak Area (Set A) | Comparable | Minimal Matrix Effect |
| Peak Area (Set C) vs. Peak Area (Set B) | Lower | Incomplete Extraction Recovery |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Bambuterol using Bambuterol-d9 HCl as an internal standard.
Caption: A logical workflow for troubleshooting common issues encountered with Bambuterol-d9 HCl.
References
Validation & Comparative
A Comparative Guide to the Pharmacokinetics of Bambuterol and its Deuterated Analog, Bambuterol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Bambuterol hydrochloride and its deuterated form, Bambuterol-d9 hydrochloride. While direct comparative pharmacokinetic studies between Bambuterol and Bambuterol-d9 are not available in published literature, this guide extrapolates the expected pharmacokinetic behavior of Bambuterol-d9 based on the known principles of deuterium-substituted compounds and presents the established pharmacokinetic data for Bambuterol.
Bambuterol is a long-acting beta-adrenoceptor agonist used in the management of asthma.[1][2] It functions as a prodrug, being metabolized in the body to its active form, terbutaline.[1][2][3] Bambuterol-d9 hydrochloride is a deuterated version of Bambuterol, primarily used as an internal standard in analytical and bioanalytical assays for the accurate quantification of Bambuterol.
The substitution of hydrogen with deuterium, a heavier isotope, can influence the metabolic pathways of a drug. This is due to the "kinetic isotope effect," where the increased mass of deuterium can lead to a stronger chemical bond with carbon, making it more resistant to metabolic cleavage. This can result in a slower rate of metabolism, potentially leading to a longer half-life, increased bioavailability, and altered metabolite profiles.
Pharmacokinetic Data Comparison
The following table summarizes the known pharmacokinetic parameters for Bambuterol, derived from studies in healthy adult subjects. The projected impact of deuteration on these parameters for Bambuterol-d9 is also presented, based on established principles of deuterated compounds.
| Pharmacokinetic Parameter | Bambuterol Hydrochloride | Bambuterol-d9 Hydrochloride (Projected) | Reference |
| Administration Route | Oral | Oral | |
| Bioavailability | ~20% | Potentially Increased | |
| Time to Peak (Tmax) | 1.4 - 1.8 hours | Potentially Delayed | |
| Terminal Half-life (t½) | ~13 hours (Oral) | Potentially Longer | |
| Metabolism | Extensive hepatic metabolism via hydrolysis (by cholinesterase) and oxidation to the active metabolite, terbutaline. | Potentially Slower Metabolism | |
| Active Metabolite | Terbutaline | Terbutaline | |
| Half-life of Active Metabolite (Terbutaline) | ~21-34 hours | May be prolonged due to slower formation |
Note: The projected data for Bambuterol-d9 hydrochloride is theoretical and would require experimental validation.
Experimental Protocols
The pharmacokinetic data for Bambuterol is typically obtained through clinical trials involving healthy volunteers or patients. A representative experimental design is as follows:
A. Study Design: An open-label, randomized, crossover study is often employed. Participants receive single or multiple doses of Bambuterol hydrochloride. A washout period is observed between different dosing regimens.
B. Subjects: Healthy adult male and female volunteers are typically recruited. Exclusion criteria would include a history of significant medical conditions, use of other medications, and known allergies to the drug.
C. Dosing and Administration: Bambuterol is administered orally, often as tablets or a solution. Doses used in studies have ranged from 10 mg to 30 mg once daily.
D. Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Urine samples may also be collected to assess renal clearance.
E. Bioanalytical Method: Plasma concentrations of Bambuterol and its active metabolite, terbutaline, are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Bambuterol-d9 hydrochloride is commonly used as an internal standard in these assays to ensure accuracy and precision.
Visualizations
Metabolic Pathway of Bambuterol
The following diagram illustrates the metabolic conversion of Bambuterol to its active form, terbutaline.
Caption: Metabolic activation of Bambuterol to Terbutaline.
Pharmacokinetic Study Workflow
This diagram outlines the typical workflow of a clinical pharmacokinetic study.
Caption: Workflow of a typical pharmacokinetic clinical trial.
References
A Comparative Guide to the Bioanalytical Methods for Bambuterol Utilizing Bambuterol-d9 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of bambuterol in biological matrices. Bambuterol is a long-acting beta-adrenoceptor agonist used in the treatment of asthma. Accurate and reliable quantification of bambuterol is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. In many of these assays, Bambuterol-d9 hydrochloride, a deuterated analog of bambuterol, is used as an internal standard to ensure the precision and accuracy of the results.
This document summarizes the performance of various analytical techniques, with a focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides an overview of their experimental protocols. While a direct cross-validation study between these specific methods is not publicly available, this guide offers a comparative analysis of their individual validation data.
The Role of Bambuterol-d9 Hydrochloride
Bambuterol-d9 hydrochloride serves as an ideal internal standard for the quantitative analysis of bambuterol in biological samples. As a stable isotope-labeled version of the analyte, it exhibits nearly identical chemical and physical properties to bambuterol. This includes its extraction recovery, ionization efficiency, and chromatographic retention time. By adding a known amount of Bambuterol-d9 hydrochloride to each sample at the beginning of the analytical process, any variability or loss of the analyte during sample preparation and analysis can be accurately corrected for, leading to highly reliable and reproducible results.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of different validated analytical methods for the quantification of bambuterol.
Table 1: LC-MS/MS Methods for Bambuterol in Human Plasma
| Parameter | Method 1 (HILIC-UPLC-MS/MS)[1][2] | Method 2 (LC-MS/MS)[3][4][5] | Method 3 (Chiral LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | 0.05 ng/mL (50 pg/mL) | 25.0 pg/mL (for enantiomers) |
| Linearity Range | Not specified in abstract | 0.05 - 4.0 ng/mL | 25.0 - 2500 pg/mL (for enantiomers) |
| Intra-day Precision (%RSD) | < 12.8% | < 7% | < 12.4% |
| Inter-day Precision (%RSD) | < 12.8% | < 7% | < 12.4% |
| Accuracy | Not specified in abstract | < 8% | Within 8.0% |
Table 2: Alternative and Complementary Methods for Bambuterol
| Parameter | Method 4 (RP-HPLC for Tablets) | Method 5 (Quantitative ¹H-NMR) |
| Limit of Quantification (LOQ) | 5.02 µg/mL | 0.64 mg/mL |
| Limit of Detection (LOD) | 1.36 µg/mL | 0.21 mg/mL |
| Linearity Range | 50 - 150 µg/mL | 1.0 - 16.0 mg/mL |
| Precision (%RSD) | < 2% | Not specified |
| Accuracy (% Recovery) | 98.48% | Not specified |
Principles of Analytical Method Cross-Validation
Cross-validation is a critical process in bioanalysis, particularly when data from different analytical methods or laboratories are to be compared or combined. The primary goal of cross-validation is to ensure that the different methods provide equivalent results. This is essential for the continuity of long-term clinical trials or when samples from a single study are analyzed at multiple sites. The process typically involves analyzing the same set of quality control samples and incurred study samples with both analytical methods and comparing the results against predefined acceptance criteria.
Experimental Protocols
The following are summaries of the experimental protocols for the analytical methods cited in this guide. These are based on the information available in the public domain and are intended to be exemplary rather than exhaustive.
Method 1: HILIC-UPLC-MS/MS for Bambuterol and Metabolites in Human Plasma
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: UPLC-HILIC column.
-
Mobile Phase: Gradient elution with acetonitrile and water containing 10mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Xevo TQ-S tandem mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Method 2: LC-MS/MS for Bambuterol in Human Plasma
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: Zorbax SB C18 column.
-
Mobile Phase: Not specified in abstract.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray ionization.
-
Detection Mode: Selected reaction monitoring (SRM).
-
Method 3: Chiral LC-MS/MS for Bambuterol Enantiomers in Human Plasma
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: Astec Chirobiotic T column.
-
Mobile Phase: Isocratic elution with methanol and water with 20mM ammonium acetate and 0.005% (v/v) formic acid.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Xevo TQ-S tandem mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Method 4: RP-HPLC for Bambuterol in Tablets
-
Sample Preparation: Crushed tablets dissolved in methanol.
-
Chromatography:
-
Column: Phenomenex Luna C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic elution with a mixture of Buffer (0.01M Potassium Dihydrogen Orthophosphate, pH 5.6) and Acetonitrile (70:30 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 218 nm.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Montelukast Sodium and Bambuterol Hydrochloride in Tablets using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronous fluorescence as a green and selective tool for simultaneous determination of bambuterol and its main degradation product, terbutaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radioactive intermediate liquid: Topics by Science.gov [science.gov]
- 5. ijrpc.com [ijrpc.com]
A Comparative Guide to Internal Standards for Terbutaline Analysis: Bambuterol-d9 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of terbutaline in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides an objective comparison of Bambuterol-d9 hydrochloride and other commonly used internal standards for the analysis of terbutaline, supported by experimental principles and data from published literature.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry due to their close physicochemical properties to the analyte.
The Case for Bambuterol-d9 Hydrochloride as an Internal Standard for Terbutaline
Bambuterol is a prodrug that is metabolized in the body to the active compound, terbutaline. Bambuterol-d9 hydrochloride is a deuterated form of bambuterol. The rationale for using a deuterated prodrug as an internal standard for the active metabolite is based on the following principles:
-
Structural Similarity and Co-elution: Bambuterol-d9 and terbutaline share a core structure, leading to similar chromatographic behavior. This co-elution is crucial as it ensures that both the analyte and the internal standard experience similar matrix effects at the same point in the analysis, leading to more accurate correction.
-
Similar Extraction Recovery: Due to their structural similarities, Bambuterol-d9 is expected to have a comparable extraction recovery to terbutaline from biological matrices. This is a key characteristic of an effective internal standard.
-
Mass Differentiation: The deuterium labeling provides a distinct mass difference between the internal standard and the analyte, allowing for their simultaneous detection and quantification by mass spectrometry without isobaric interference.
Comparison of Internal Standards for Terbutaline Analysis
While direct comparative studies with extensive quantitative data are limited in publicly available literature, we can evaluate the performance of different internal standards based on established bioanalytical principles and data from various studies. The most common choices for terbutaline analysis include its own deuterated analog (Terbutaline-d9) and other structurally related compounds.
| Internal Standard | Type | Key Advantages | Potential Considerations |
| Bambuterol-d9 hydrochloride | Deuterated Prodrug | - Structurally similar to terbutaline, promoting co-elution and similar extraction recovery.- Mimics the metabolic pathway to some extent, which can be advantageous in certain study designs. | - As a prodrug, its stability and conversion to terbutaline during sample processing and storage must be carefully evaluated.- May not perfectly co-elute with terbutaline under all chromatographic conditions. |
| Terbutaline-d9 | Deuterated Analyte | - Considered the ideal internal standard as it is chemically identical to the analyte, ensuring the most accurate compensation for matrix effects and variability.[1] - Co-elutes perfectly with terbutaline. | - Availability and cost can be a factor. |
| Structural Analogs (e.g., Salbutamol, Isoprenaline) | Structurally Similar Compound | - Readily available and often less expensive than deuterated standards. | - May not have the same extraction recovery, chromatographic retention time, or ionization efficiency as terbutaline, leading to less accurate quantification.- Differences in physicochemical properties can result in inadequate compensation for matrix effects. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. Below is a typical experimental protocol for the analysis of terbutaline in human plasma using a deuterated internal standard, based on common practices in the field.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Bambuterol-d9 hydrochloride or Terbutaline-d9 in methanol).
-
Vortex the sample for 30 seconds.
-
Add 100 µL of 1 M sodium hydroxide solution to basify the sample.
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Terbutaline: e.g., m/z 226.2 → 152.1
-
Bambuterol-d9: To be determined based on the specific labeled positions.
-
Terbutaline-d9: e.g., m/z 235.2 → 161.1
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for terbutaline analysis.
References
The Gold Standard: Validating Bambuterol-d9 Hydrochloride as a Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring the traceability and comparability of results. This guide provides a comprehensive overview of the validation of Bambuterol-d9 hydrochloride as a CRM, offering a comparison with alternative standards and detailing the rigorous experimental protocols that underpin its certification.
Bambuterol, a long-acting β2-adrenoceptor agonist, is a prodrug of terbutaline and is used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its deuterated isotopologue, Bambuterol-d9 hydrochloride, is an indispensable tool in pharmacokinetic and metabolic studies, often employed as an internal standard for quantitative analysis by mass spectrometry.[3][4][5] The validation of Bambuterol-d9 hydrochloride as a CRM ensures its identity, purity, and stability, thereby guaranteeing its fitness for purpose in high-stakes analytical applications.
Comparative Analysis of Reference Materials
Bambuterol-d9 hydrochloride is the preferred internal standard for the quantification of Bambuterol due to its chemical and physical similarities. However, in its absence, other deuterated β-agonists could be considered, though with potential compromises in analytical accuracy.
| Feature | Bambuterol-d9 Hydrochloride (CRM) | Non-Certified Bambuterol-d9 | Other Deuterated β-Agonists (e.g., Brombuterol-d9) |
| Traceability | Metrologically traceable to SI units | Not traceable | Not directly traceable for Bambuterol analysis |
| Purity | Certified value with uncertainty (e.g., ≥98.0%) | Stated purity without uncertainty | Stated purity without uncertainty for the specific compound |
| Isotopic Enrichment | Certified value (e.g., 98.2%) | Typically high but not certified | High but not certified |
| Comprehensive CoA | Detailed Certificate of Analysis with all validation data | Basic CoA with limited data | Basic CoA for the respective compound |
| Application | Gold standard internal standard for Bambuterol quantification | Suitable for routine analysis | Can be used as a surrogate internal standard if necessary |
Experimental Validation of Bambuterol-d9 Hydrochloride CRM
The certification of Bambuterol-d9 hydrochloride as a CRM involves a battery of tests to establish its identity, purity, isotopic enrichment, and stability. The following sections detail the experimental protocols for these critical validation parameters.
Identity Confirmation
The structural integrity of Bambuterol-d9 hydrochloride is confirmed using a combination of spectroscopic techniques.
| Parameter | Method | Acceptance Criteria |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Spectrum conforms to the known structure of Bambuterol with expected deuterium incorporation patterns. |
| Mass Confirmation | High-Resolution Mass Spectrometry (HRMS) | Measured mass corresponds to the theoretical mass of the deuterated molecule. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve a sample of Bambuterol-d9 hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration values with the known spectrum of non-deuterated Bambuterol to confirm the structure and identify the sites of deuteration.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of Bambuterol-d9 hydrochloride in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of C₁₈H₂₁D₉ClN₃O₅.
Purity Assessment
The purity of the CRM is a critical parameter and is determined using a combination of chromatographic and spectroscopic methods.
| Parameter | Method | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV/UPLC-UV | ≥98.0% |
| Absolute Purity (Assay) | Quantitative NMR (qNMR) | Reportable value with uncertainty |
| Water Content | Karl Fischer Titration | Reportable value |
| Residual Solvents | Headspace GC-MS | Within ICH limits |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength.
-
-
Sample Preparation: Prepare a solution of Bambuterol-d9 hydrochloride of known concentration.
-
Analysis: Inject the sample and calculate the area percentage of the principal peak.
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh the Bambuterol-d9 hydrochloride sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity of the Bambuterol-d9 hydrochloride based on the known purity of the internal standard and the respective signal integrals and molar masses.
Isotopic Enrichment
The isotopic enrichment determines the percentage of the deuterated species in the material.
| Parameter | Method | Acceptance Criteria |
| Isotopic Purity | LC-MS | ≥98% deuterated form |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of Bambuterol-d9 hydrochloride.
-
Data Acquisition: Analyze the sample using an LC-MS system in full scan mode.
-
Data Analysis: Determine the relative intensities of the mass isotopologues. Calculate the isotopic enrichment by dividing the intensity of the d9 isotopologue by the sum of the intensities of all isotopologues (d0 to d9).
Stability Assessment
Stability studies are performed under various conditions to establish the retest period and recommended storage conditions, following ICH guidelines.
| Study Type | Conditions | Duration |
| Long-Term | 2-8°C | 24 months |
| Accelerated | 25°C / 60% RH | 6 months |
Experimental Protocol: Stability Study
-
Sample Storage: Store aliquots of the Bambuterol-d9 hydrochloride CRM under the specified long-term and accelerated conditions.
-
Testing: At predetermined time points, analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.
-
Data Analysis: Evaluate any changes in purity or the appearance of degradation products over time to establish the stability of the material.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the role of the CRM in drug analysis.
Caption: Experimental workflow for the validation of Bambuterol-d9 hydrochloride as a CRM.
Caption: Role of Bambuterol-d9 HCl CRM in quantitative drug analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Bambuterol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Bambuterol Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comparative overview of various analytical methods for the determination of bambuterol, a long-acting beta-adrenoceptor agonist used in the treatment of asthma. Special consideration is given to the use of Bambuterol-d9 hydrochloride as an internal standard to ensure the highest level of accuracy and precision.
The following sections detail the performance characteristics of different analytical techniques, supported by experimental data from published studies. A generalized experimental workflow is also presented to illustrate a typical bioanalytical process.
Comparative Performance of Analytical Methods
The choice of an analytical method for bambuterol quantification depends on several factors, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is a commonly employed technique. The use of a deuterated internal standard like Bambuterol-d9 hydrochloride is crucial in mass spectrometry-based methods to correct for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the results.
Below is a summary of the performance of various validated methods for bambuterol analysis.
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (%RSD/CV) | Limit of Quantification (LOQ) | Linearity Range |
| LC-MS/MS | Human Plasma | Not Specified | < 8% deviation from nominal | < 7% | 0.05 ng/mL | 0.05 - 4.0 ng/mL[1] |
| Chiral LC-MS/MS | Rat Plasma | Not Specified | Within 8.0% | < 10.1% | Not Specified | 1 - 800 ng/mL[2] |
| Chiral LC-MS/MS | Human Plasma | Not Specified | Not Specified | < 12.4% | 25.00 pg/mL | 25.00 - 2500 pg/mL[3] |
| LC-MS/MS | Human Plasma & Urine | Not Specified | Not Specified | < 12.7% (Plasma), < 8.6% (Urine) | 10.00 pg/mL (Plasma), 20.00 pg/mL (Urine) | Not Specified[4][5] |
| RP-HPLC | Bulk and Tablets | - | 98.48% | < 2% | 5.02 µg/mL | 50 - 150 µg/mL |
| RP-HPLC | Tablets | - | 98.73 - 100.62% | Not Specified | 5.04 µg/mL | 5 - 15 µg/mL |
| RP-HPLC | Tablets | - | 100.2% | Not Specified | 0.525 µg/mL | 17.5 - 420 µg/mL |
| RP-HPLC | Tablets | - | 99.95 ± 0.63% | 0.31% | 0.5 µg/mL | 0.5 - 10 µg/mL |
| ¹H-qNMR | Bulk and Tablets | Phloroglucinol | Not Specified | Not Specified | 0.64 mg/mL | 1.0 - 16.0 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for sample preparation and analysis based on the reviewed literature.
Sample Preparation: Liquid-Liquid Extraction (for LC-MS/MS)
-
A specific volume of plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.
-
An internal standard solution (containing Bambuterol-d9 hydrochloride) is added.
-
The sample is alkalinized with a suitable buffer (e.g., sodium bicarbonate).
-
An organic extraction solvent (e.g., ethyl acetate) is added, and the mixture is vortexed for several minutes.
-
The sample is centrifuged to separate the aqueous and organic layers.
-
The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (for LC-MS/MS)
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: Flow rates are generally in the range of 0.2-1.0 mL/min.
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for the analysis of bambuterol.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both bambuterol and its deuterated internal standard.
Visualizing the Analytical Workflow
To better understand the logical flow of a typical bioanalytical method using an internal standard, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: Bioanalytical workflow for bambuterol quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Linearity and Range of Bambuterol-d9 Hydrochloride Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linearity and range of calibration curves for Bambuterol-d9 hydrochloride against unlabeled Bambuterol hydrochloride and other relevant deuterated internal standards. The information presented is supported by experimental data from various analytical methodologies to assist in the selection of robust and reliable quantitative assays.
Quantitative Data Summary
The following table summarizes the linearity and range of calibration curves for Bambuterol and its analogues determined by various analytical techniques.
| Analyte | Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Reference |
| Bambuterol enantiomers | Not specified | LC-MS/MS | 25.00–2500 pg/mL | Not Specified | [1] |
| Bambuterol enantiomers | Not specified | LC-MS/MS | 1–800 ng/mL | Not Specified | [2] |
| Bambuterol hydrochloride | None | UV-Vis | 1–6 µg/mL | 0.999 | [3] |
| Bambuterol hydrochloride | None | RP-HPLC | 0.5–10 µg/mL | Not Specified | [4] |
| Bambuterol hydrochloride | Phloroglucinol | qNMR | 1.0–16.0 mg/mL | >0.999 | [5] |
| Terbutaline | Terbutaline-d9 | LC-MS/MS | 0.05–2.5 ng/mL | >0.990 | |
| Salbutamol enantiomers | Salbutamol-tert-butyl-d9 | LC-MS/MS | 0.1–10 ng/mL | Not Specified |
Note: Specific data for the linearity and range of a calibration curve for Bambuterol using Bambuterol-d9 hydrochloride as an internal standard was not explicitly available in the reviewed literature. The data presented for Terbutaline and Salbutamol with their respective deuterated standards serve as relevant examples of the performance of similar compounds using this analytical approach.
Experimental Workflow and Methodologies
The determination of linearity and range for a calibration curve is a critical component of analytical method validation. The general workflow involves preparing a series of calibration standards of known concentrations and analyzing them using a chosen analytical instrument. The response of the instrument is then plotted against the concentration of the analyte to generate a calibration curve.
Detailed Experimental Protocol for LC-MS/MS Analysis
The following is a representative experimental protocol for the quantification of Bambuterol using a deuterated internal standard, based on methodologies described for similar analytes.
1. Preparation of Stock and Standard Solutions:
-
Prepare primary stock solutions of Bambuterol hydrochloride and Bambuterol-d9 hydrochloride (or another suitable deuterated internal standard) in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of working standard solutions of Bambuterol by serial dilution of the stock solution.
-
Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation (e.g., from Plasma):
-
To a specific volume of blank plasma, add a small volume of the Bambuterol working standard solution and a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is often employed.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Bambuterol and similar compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the linear range of the assay.
Comparison and Discussion
The use of a deuterated internal standard, such as Bambuterol-d9 hydrochloride, is the gold standard for quantitative analysis by LC-MS/MS. This is because the physicochemical properties of the deuterated standard are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time. This minimizes variability and improves the accuracy and precision of the quantification.
The choice of internal standard is critical. While a structurally similar compound can be used, a stable isotope-labeled internal standard like Bambuterol-d9 hydrochloride is always preferred to compensate for matrix effects and other sources of analytical variability, ultimately leading to more reliable and reproducible results in complex biological matrices.
The logical relationship for selecting an appropriate analytical method based on the required sensitivity and available standards is illustrated below.
References
- 1. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Bambuterol and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of bambuterol and its hypothetical deuterated analog. While direct comparative experimental data for a deuterated version of bambuterol is not publicly available, this document leverages established principles of drug metabolism, the known metabolic pathways of bambuterol, and the well-documented kinetic isotope effect of deuteration to present a scientifically grounded comparison.
Bambuterol is a long-acting β2-adrenergic receptor agonist used in the management of asthma. It is a prodrug that is slowly hydrolyzed in the body to its active metabolite, terbutaline.[1][2][3][4] The rate of this conversion, primarily mediated by the enzyme butyrylcholinesterase, is a key determinant of the drug's duration of action and pharmacokinetic profile.[1] Strategic deuteration of bambuterol at metabolically active sites is a promising strategy to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile and a more favorable therapeutic window.
The Role of Deuteration in Enhancing Metabolic Stability
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms with deuterium at the sites of enzymatic metabolism, the metabolic degradation of a drug can be significantly retarded. This can lead to a longer half-life, increased drug exposure, and potentially a reduction in the formation of metabolites.
Metabolic Pathway of Bambuterol and the Impact of Deuteration
Bambuterol is converted to terbutaline through hydrolysis by butyrylcholinesterase. Further metabolism of both bambuterol and terbutaline can occur via oxidation. The following diagram illustrates the metabolic conversion of bambuterol and the theoretical impact of deuteration.
Caption: Metabolic activation of bambuterol and the theoretical impact of deuteration.
Comparative Pharmacokinetic Parameters
The following table presents a hypothetical comparison of key pharmacokinetic parameters between bambuterol and its deuterated analog. The data for the deuterated analog is projected based on the expected increase in metabolic stability due to the kinetic isotope effect.
| Parameter | Bambuterol | Deuterated Bambuterol (Projected) |
| Half-life (t½) | ~12 hours (oral) | > 12 hours |
| Bioavailability of Terbutaline | ~10% (oral) | Potentially Increased |
| Time to Peak Terbutaline Concentration (Tmax) | 3.9 - 6.8 hours | Potentially Delayed |
| Mean Residence Time of Terbutaline | ~34 hours | Potentially Increased |
Note: The data for Deuterated Bambuterol is illustrative and based on the established principles of deuteration in drug discovery. Actual values would need to be determined through experimental studies.
Experimental Protocols for Stability Assessment
A comprehensive comparison of the stability of bambuterol and its deuterated analog would involve a series of in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of bambuterol and its deuterated analog in a controlled in vitro system.
Methodology:
-
Preparation of Test Compounds: Stock solutions of bambuterol and deuterated bambuterol are prepared in a suitable solvent (e.g., DMSO).
-
Incubation with Liver Microsomes: The test compounds are incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, including butyrylcholinesterase. The reaction is initiated by the addition of a cofactor such as NADPH.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching the Reaction: The metabolic reaction in the collected aliquots is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Sample Analysis: The concentration of the parent compound (bambuterol or its deuterated analog) remaining at each time point is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of bambuterol and its deuterated analog in an animal model.
Methodology:
-
Animal Model: A suitable animal model (e.g., rats or dogs) is selected.
-
Drug Administration: Bambuterol and its deuterated analog are administered to different groups of animals, typically via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: The plasma is separated from the blood samples, and the concentrations of the parent drug and its active metabolite, terbutaline, are quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
The strategic deuteration of bambuterol represents a promising approach to enhance its metabolic stability. By slowing the rate of hydrolysis to its active metabolite, terbutaline, a deuterated analog could potentially offer an improved pharmacokinetic profile, including a longer duration of action and more consistent plasma concentrations. While direct experimental comparisons are not yet available, the established principles of the kinetic isotope effect strongly support the potential for improved stability. The experimental protocols outlined in this guide provide a framework for the necessary in vitro and in vivo studies to empirically validate the theoretical advantages of deuterated bambuterol. Such studies would be crucial for the further development and potential clinical application of this next-generation bronchodilator.
References
A Comparative Guide to Internal Standards for Bambuterol Bioanalysis: Bambuterol-d9 Hydrochloride vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bambuterol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an appropriate internal standard (IS) is critical for a robust and reliable bioanalytical method, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization to compensate for potential variability.
This guide provides an objective comparison between a stable isotope-labeled internal standard (SIL-IS), Bambuterol-d9 hydrochloride , and a representative structural analog internal standard (SA-IS) , Salbutamol. While bambuterol is a prodrug of terbutaline, salbutamol is a closely related β2-adrenergic agonist, making it a suitable choice for a structural analog. This comparison is supported by established principles of bioanalytical method validation and representative experimental data to aid researchers in selecting the most appropriate internal standard for their needs.
Performance Comparison: The Gold Standard vs. The Practical Alternative
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.[1] This similarity allows for more effective compensation for matrix effects and variability in extraction recovery and ionization efficiency.[1] A structural analog, while often more readily available and cost-effective, may exhibit different chromatographic and mass spectrometric behavior, potentially impacting the accuracy and precision of the assay.
The following tables summarize the expected performance characteristics of Bambuterol-d9 hydrochloride and a structural analog (Salbutamol) in a typical bioanalytical LC-MS/MS assay for bambuterol in human plasma. The data presented is a synthesis of values reported in the literature for bambuterol and structurally similar compounds to provide a representative comparison.
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Parameter | Bambuterol-d9 Hydrochloride (SIL-IS) | Salbutamol (SA-IS) | Justification |
| Recovery (%) | 85 - 95 | 75 - 90 | Bambuterol-d9, being structurally identical to bambuterol, is expected to have very similar extraction efficiency. Salbutamol's slightly different polarity may lead to minor variations in recovery during liquid-liquid or solid-phase extraction. |
| Matrix Effect (%) | 95 - 105 | 80 - 115 | The co-elution and identical ionization behavior of a SIL-IS significantly minimizes the impact of matrix components on ionization efficiency. A structural analog with a different retention time may be more susceptible to ion suppression or enhancement from co-eluting matrix components. |
| Precision (%CV) | < 5% | < 10% | The superior ability of a SIL-IS to track and correct for variability throughout the analytical process typically results in lower coefficients of variation (CV) for quality control samples.[2] |
| Accuracy (%Bias) | ± 5% | ± 10% | The more reliable correction for analytical variability provided by a SIL-IS generally leads to a lower bias from the nominal concentration.[2] |
Table 2: Stability Comparison in Human Plasma
| Stability Condition | Bambuterol-d9 Hydrochloride (SIL-IS) | Salbutamol (SA-IS) | Expected Outcome |
| Bench-Top (6 hours at RT) | Stable | Stable | Both internal standards are expected to be stable under these conditions, with analyte/IS peak area ratios remaining consistent. |
| Freeze-Thaw (3 cycles) | Stable | Stable | Similar to bench-top stability, significant degradation is not anticipated for either internal standard over three freeze-thaw cycles. |
| Long-Term (-80°C for 30 days) | Stable | Stable | At -80°C, both compounds are expected to show good long-term stability in plasma. |
Experimental Protocols
A detailed methodology for the quantification of bambuterol in human plasma using LC-MS/MS with an internal standard is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either Bambuterol-d9 hydrochloride or Salbutamol at a concentration of 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.5) and vortex for another 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (approximately 900 µL) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM ammonium acetate in water:methanol (10:90, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: API 3000 tandem mass spectrometer or equivalent
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bambuterol: m/z 367.2 → 311.2
-
Bambuterol-d9: m/z 376.2 → 320.2
-
Salbutamol (SA-IS): m/z 240.2 → 148.1
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the metabolic fate of bambuterol, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow for bambuterol quantification.
Caption: Simplified metabolic pathway of bambuterol.
Conclusion
The choice between a stable isotope-labeled internal standard like Bambuterol-d9 hydrochloride and a structural analog such as Salbutamol depends on the specific requirements of the bioanalytical study. For regulated studies where the highest level of accuracy and precision is required, the use of a SIL-IS is strongly recommended. The ability of Bambuterol-d9 to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential variabilities, leading to more reliable and defensible data.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bambuterol-d9 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Bambuterol-d9 hydrochloride, ensuring compliance and minimizing risk.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify Bambuterol-d9 hydrochloride as non-hazardous, the non-deuterated form, Bambuterol hydrochloride, is recognized as harmful if swallowed, may cause organ damage through prolonged exposure, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is prudent to handle Bambuterol-d9 hydrochloride with the same precautions.
Before handling the compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[3][4] |
| Skin Protection | Impervious clothing and protective gloves. Gloves should be inspected prior to use and removed using the proper technique.[3] |
| Respiratory Protection | A dust mask or other respiratory protection should be used, especially where dust formation is possible. |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure adequate ventilation in the area of the spill. If necessary, evacuate non-essential personnel from the immediate vicinity.
-
Containment: Prevent the spilled material from entering drains or water courses.
-
Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.
-
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste.
Disposal Procedures for Bambuterol-d9 Hydrochloride
The primary principle for the disposal of Bambuterol-d9 hydrochloride is to adhere strictly to local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Characterization: The waste must be characterized to determine the appropriate disposal method. Given the aquatic toxicity of the parent compound, Bambuterol-d9 hydrochloride waste should be considered hazardous.
-
Licensed Waste Disposal: Entrust the disposal of Bambuterol-d9 hydrochloride waste to a licensed and qualified hazardous material disposal company.
-
Incineration: A recommended method of disposal is incineration in a facility equipped with an afterburner and a scrubber to manage emissions.
-
Container Management:
-
Use suitable, closed, and properly labeled containers for waste accumulation.
-
Before disposing of the original container, ensure it is completely empty. Contaminated packaging should be disposed of in the same manner as the product itself.
-
Prohibited Disposal Methods:
-
DO NOT dispose of Bambuterol-d9 hydrochloride down the drain or in the regular trash.
-
DO NOT allow the product to enter the environment.
Workflow for Proper Disposal
The following diagram illustrates the logical steps for the proper disposal of Bambuterol-d9 hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
